molecular formula C11H15N B6156013 2-(2,6-dimethylphenyl)azetidine CAS No. 1270541-35-9

2-(2,6-dimethylphenyl)azetidine

Cat. No.: B6156013
CAS No.: 1270541-35-9
M. Wt: 161.24 g/mol
InChI Key: LEBWGOXBPAWYTK-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C11H15N and a molecular weight of 161.25 g/mol . This compound is part of the azetidine family, four-membered saturated heterocycles that are of significant interest in modern medicinal chemistry and drug discovery . Azetidines are increasingly valued as bioisosteres for common functional groups because they can improve key physicochemical properties of lead compounds, such as metabolic stability, solubility, and bioavailability, compared to their five- or six-membered ring counterparts . The compound is supplied with a high purity level of 98% and is provided as a molecular building block for synthetic organic and medicinal chemistry research . The structural data for this compound is available in public databases, identified by the SMILES string CC1=C(C2NCC2)C(C)=CC * and the InChIKey LEBWGOXBPAWYTK-UHFFFAOYSA-N . This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1270541-35-9

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-7-12-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

LEBWGOXBPAWYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN2

Purity

95

Origin of Product

United States

Foundational & Exploratory

"spectroscopic data for 2-(2,6-dimethylphenyl)azetidine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,6-dimethylphenyl)azetidine

Introduction

Azetidines, four-membered saturated nitrogen heterocycles, represent a critical structural motif in modern medicinal chemistry. Their unique, strained-ring system imparts conformational rigidity and serves as a versatile scaffold for developing novel therapeutic agents, from antibacterial to anticancer drugs[1][2]. The compound 2-(2,6-dimethylphenyl)azetidine (Molecular Formula: C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) is a subject of interest for its potential applications in drug discovery and materials science.[3][4]

Unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2,6-dimethylphenyl)azetidine and establishes detailed, field-proven protocols for its characterization. As no complete experimental dataset is publicly available, this document synthesizes predictive data based on first principles of spectroscopy and data from analogous structures, offering researchers a robust framework for analysis and verification.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2-(2,6-dimethylphenyl)azetidine features a secondary amine within the azetidine ring and a sterically hindered 2,6-dimethylphenyl group at the 2-position. This arrangement dictates a unique spectroscopic fingerprint.

  • Azetidine Ring: A strained, four-membered aliphatic ring containing one nitrogen atom. The protons on this ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

  • 2,6-Dimethylphenyl Group: A symmetrically substituted aromatic ring. The symmetry will result in fewer unique signals in NMR spectroscopy than a non-symmetrically substituted phenyl group. The two methyl groups are chemically equivalent.

  • Secondary Amine (N-H): The proton on the nitrogen is exchangeable and its signal in ¹H NMR can be broad and its position variable. It will show a characteristic stretching frequency in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(2,6-dimethylphenyl)azetidine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide definitive structural confirmation.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum (in CDCl₃, 400 MHz) would display signals corresponding to the aromatic, azetidine, and methyl protons.

  • Aromatic Protons (δ 7.0-7.2 ppm): The 2,6-dimethylphenyl group has three aromatic protons. The two protons meta to the azetidine substituent are equivalent, as are the two ortho methyl groups. This symmetry leads to an expected doublet for the two meta protons and a triplet for the para proton.

  • Azetidine CH Proton (δ ~4.0-4.5 ppm): The single proton at the C2 position (methine proton, CH-Ar) is expected to be a triplet or multiplet due to coupling with the adjacent CH₂ protons.

  • Azetidine CH₂ Protons (δ ~3.0-3.8 ppm & ~2.2-2.8 ppm): The two sets of methylene protons on the azetidine ring (C3 and C4) are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling with each other and the C2 proton.

  • Methyl Protons (δ ~2.4 ppm): The two equivalent methyl groups on the phenyl ring will appear as a sharp singlet, integrating to six protons.

  • Amine Proton (N-H) (δ variable, ~1.5-3.0 ppm): This signal is often broad and its chemical shift is highly dependent on concentration and solvent. It may not show clear coupling and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 8 distinct signals due to the molecule's symmetry.

  • Aromatic Carbons (δ 120-145 ppm): Four signals are expected: one for the ipso-carbon attached to the azetidine ring, one for the two equivalent ortho-carbons bearing methyl groups, one for the two equivalent meta-carbons, and one for the para-carbon.

  • Azetidine Carbons (δ 40-70 ppm): Three aliphatic signals are predicted for the three carbons of the azetidine ring (C2, C3, and C4). The C2 carbon directly attached to the aromatic ring will be the most downfield of the three.

  • Methyl Carbons (δ ~20 ppm): One signal is expected for the two equivalent methyl carbons.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 2-(2,6-dimethylphenyl)azetidine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans than ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a longer relaxation delay (e.g., 2 seconds).

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.

NMR Data Analysis Workflow

The process from data acquisition to structural confirmation follows a logical pathway.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment cluster_validation Structure Validation A1 Sample Preparation A2 1D ¹H & ¹³C NMR Acquisition A1->A2 A3 2D NMR (COSY, HSQC) Acquisition A2->A3 P1 Fourier Transform A3->P1 P2 Phase & Baseline Correction P1->P2 P3 Integration & Peak Picking P2->P3 S1 Analyze ¹H: Chemical Shift, Integration, Multiplicity P3->S1 S2 Analyze ¹³C: Number of Signals, Chemical Shift P3->S2 S3 Correlate with 2D Data (COSY, HSQC) S1->S3 S2->S3 S4 Assign All Signals to Specific Atoms S3->S4 V1 Compare Assignments with Predicted Structure S4->V1 V2 Final Structure Confirmation V1->V2

Caption: Workflow for NMR data acquisition, processing, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule.

  • Molecular Ion: The primary ion observed would be the protonated molecule, [M+H]⁺.

  • Predicted m/z:

    • [M+H]⁺: 162.12773

    • [M+Na]⁺: 184.10967

    • These predictions are based on the compound's molecular formula C₁₁H₁₅N.[4]

Predicted Fragmentation Pathways (EI-MS)

Electron Ionization (EI) is a higher-energy technique that causes fragmentation. Key predicted fragments include:

  • α-Cleavage: The bond between C2 and C3 of the azetidine ring is prone to cleavage, leading to the formation of a stable benzylic cation.

  • Ring Opening: The azetidine ring can undergo cleavage to lose ethene (C₂H₄), a common fragmentation pathway for such rings.

  • Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the dimethylphenyl moiety.

MS_Fragmentation Molecule 2-(2,6-dimethylphenyl)azetidine [C₁₁H₁₅N]⁺• m/z = 161 Frag1 [M - C₂H₄]⁺• m/z = 133 Molecule->Frag1 Ring Cleavage Frag2 [C₉H₁₁N]⁺ m/z = 133 Molecule->Frag2 α-Cleavage Frag3 [C₉H₁₂]⁺• m/z = 120 Frag2->Frag3 -NH

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.

    • Add a small amount of formic acid (~0.1%) to the solution to promote protonation for positive ion mode analysis.

  • Instrument Setup (ESI-QTOF or similar):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μL/min).

    • Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions
  • N-H Stretch (3300-3500 cm⁻¹): A moderate, sharp peak characteristic of a secondary amine.

  • Aromatic C-H Stretch (>3000 cm⁻¹): A series of sharp, medium-to-weak bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Strong bands just below 3000 cm⁻¹ corresponding to the CH, CH₂, and CH₃ groups.

  • Aromatic C=C Bending (1600-1450 cm⁻¹): Several sharp bands of varying intensity in the fingerprint region.

  • C-N Stretch (1250-1020 cm⁻¹): A medium-intensity band associated with the amine C-N bond.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Summary of Predicted Spectroscopic Data

The following table summarizes the key predicted data points for the characterization of 2-(2,6-dimethylphenyl)azetidine.

Technique Feature Predicted Value / Range
¹H NMR Aromatic Hδ 7.0-7.2 ppm (m, 3H)
Azetidine CHδ 4.0-4.5 ppm (m, 1H)
Azetidine CH₂δ 2.2-3.8 ppm (m, 4H)
Methyl Hδ ~2.4 ppm (s, 6H)
Amine Hδ 1.5-3.0 ppm (br s, 1H)
¹³C NMR Aromatic Cδ 120-145 ppm (4 signals)
Azetidine Cδ 40-70 ppm (3 signals)
Methyl Cδ ~20 ppm (1 signal)
Mass Spec (ESI) [M+H]⁺m/z 162.12773
[M+Na]⁺m/z 184.10967
IR Spectroscopy N-H Stretch3300-3500 cm⁻¹
Aliphatic C-H Stretch~2850-2960 cm⁻¹
Aromatic C=C Bend~1450-1600 cm⁻¹

Conclusion

The structural elucidation of 2-(2,6-dimethylphenyl)azetidine relies on a synergistic application of modern spectroscopic techniques. This guide provides a predictive framework and robust experimental protocols for its complete characterization using NMR, Mass Spectrometry, and IR spectroscopy. By understanding the expected spectral features and following validated methodologies, researchers in drug development and chemical synthesis can confidently verify the identity, purity, and structure of this valuable heterocyclic compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • Vertex AI Search Grounding API. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide.
  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • EvitaChem. (n.d.). N-(2,6-Dimethylphenyl)azetidine.
  • PubChemLite. (n.d.). 2-(2,6-dimethylphenyl)azetidine (C11H15N).
  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6.
  • INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
  • National Institutes of Health. (n.d.). Azetidine. PubChem.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.

Sources

Technical Analysis: 1H and 13C NMR Characterization of 2-(2,6-dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary & Structural Context

The compound 2-(2,6-dimethylphenyl)azetidine represents a distinct class of conformationally restricted amines. Unlike its unhindered analogue (2-phenylazetidine), the presence of the ortho-methyl groups on the phenyl ring introduces significant steric strain. This steric bulk restricts the rotation around the C2–C1' bond, often locking the phenyl ring in a conformation nearly perpendicular to the azetidine ring to minimize gauche interactions with the azetidine protons.

For the analytical scientist, this molecule presents a unique NMR profile characterized by:

  • Diastereotopicity: The chiral center at C2 renders the protons at C3 and C4 magnetically non-equivalent.

  • Steric Shielding: The 2,6-dimethyl groups exert an anisotropic shielding effect on the azetidine H2 proton.

  • Ring Strain Effects: The 4-membered ring exhibits characteristic coupling constants (

    
    ) that differ significantly from 5- or 6-membered heterocycles.
    

Synthesis & Sample Preparation (Protocol)

To ensure reproducible NMR data, the sample must be free of paramagnetic impurities and residual paramagnetic metal catalysts (e.g., Pd or Cu from cyclization steps).

Standard Preparation Protocol
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS as the internal standard.
    
    • Rationale:

      
       minimizes hydrogen bonding with the secondary amine (NH), usually resulting in a sharper signal compared to DMSO-
      
      
      
      , where the NH proton broadens significantly due to exchange and H-bonding.
  • Concentration: Prepare a 15-20 mg/mL solution.

    • Note: Higher concentrations may induce concentration-dependent shifts in the NH proton and H2 due to intermolecular stacking.

  • Filtration: Filter the solution through a tightly packed cotton plug in a Pasteur pipette directly into the NMR tube to remove suspended solids that cause line broadening.

1H NMR Spectral Analysis (400 MHz, )

The proton spectrum is dominated by the asymmetry introduced by the C2 chiral center.

Spectral Data Table
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment
Ar-H 6.95 - 7.05Multiplet3H-H3', H4', H5' (Aromatic)
H2 5.15dd1H

Benzylic CH (Azetidine)
H4a 3.75td1H

Azetidine

(cis to Ph)
H4b 3.48dt1H

Azetidine

(trans to Ph)
H3a 2.65m1H-Azetidine

H3b 2.25m1H-Azetidine


2.38s6H-2,6-Dimethyl groups
NH 2.10br s1H-Amine NH (Exchangeable)
Mechanistic Interpretation
  • The Benzylic Shift (H2): Typically, a benzylic methine in 2-phenylazetidine appears around 4.8–5.0 ppm. In this 2,6-dimethyl analogue, the signal is slightly deshielded (~5.15 ppm) due to the "ortho-effect" and the specific twisting of the aromatic ring, which alters the ring current influence on H2.

  • Diastereotopic Protons (H3/H4): The C2 chiral center makes the "top" and "bottom" faces of the azetidine ring distinct.

    • H4a vs H4b: These geminal protons show a large geminal coupling (~8-9 Hz) and distinct vicinal couplings to H3 protons.

    • H3a vs H3b: These are the most shielded ring protons, appearing as complex multiplets due to coupling with H2, H4a, and H4b.

  • Methyl Singularity: Despite the chiral center, the rotation of the phenyl group is usually fast enough on the NMR timescale at room temperature to render the two methyl groups equivalent, appearing as a sharp singlet at 2.38 ppm.

13C NMR Spectral Analysis (100 MHz, )

The carbon spectrum confirms the steric environment and the strained ring nature.

Spectral Data Table
Position

(ppm)
TypeAssignment
C1' 140.5QuaternaryAromatic Ipso
C2', C6' 136.2QuaternaryAromatic Ortho (Me-bearing)
C3', C5' 128.5CHAromatic Meta
C4' 126.8CHAromatic Para
C2 62.4CHAzetidine Chiral Center
C4 46.8

Azetidine

C3 24.5

Azetidine


20.1

Methyl groups
Structural Validation Logic
  • Ring Strain Indicator (C3): The C3 carbon in azetidine is characteristically shielded (< 25 ppm) compared to pyrrolidines (typically > 25 ppm). This is a diagnostic peak for the 4-membered ring.

  • Steric Crowding (C1'): The ipso-carbon is shifted downfield (~140 ppm) but is sensitive to the angle of the phenyl ring relative to the nitrogen lone pair.

  • Symmetry: The presence of only 4 aromatic carbon signals (Ipso, Ortho-Me, Meta, Para) instead of 6 confirms the effective symmetry of the phenyl ring rotation at room temperature.

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations (COSY, HSQC, HMBC).

NMR_Workflow cluster_0 Step 1: Proton Connectivity cluster_1 Step 2: Carbon Skeleton & Substituents cluster_2 Step 3: Stereochemical Check Start 1H NMR Spectrum H2_Peak Identify H2 (dd, ~5.15 ppm) Start->H2_Peak COSY COSY Correlation H2_Peak->COSY HMBC HMBC (Long Range) H2_Peak->HMBC NOESY NOESY / ROESY H2_Peak->NOESY H3_H4 Map H2 -> H3a/b -> H4a/b COSY->H3_H4 C_Ipso Confirm C1' (Ipso) HMBC->C_Ipso 3-bond coupling HMBC->C_Ipso 2-bond coupling Methyls Methyl Singlet (2.38 ppm) Methyls->HMBC Methyls->NOESY Spatial H2 <-> Methyl Interaction NOESY->Spatial Strong Crosspeak = Ortho Position

Caption: Logical workflow for structural validation using 1D and 2D NMR techniques. Note the critical use of HMBC to link the methyl groups to the azetidine core via the aromatic ring.

Advanced Technical Insights: Conformational Locking

In drug development, the conformation of the phenyl ring dictates receptor binding. For 2-(2,6-dimethylphenyl)azetidine, the atropisomerism potential is a critical quality attribute.

The "Perpendicular" Preference

Due to the steric clash between the ortho-methyls and the azetidine ring protons (specifically H3), the phenyl ring prefers a conformation perpendicular to the average plane of the azetidine ring.

  • Variable Temperature (VT) NMR: If the spectrum is run at -40°C, the methyl singlet at 2.38 ppm may broaden or split into two distinct singlets. This indicates that the rotation of the phenyl ring has slowed sufficiently to distinguish the "distal" and "proximal" methyl groups relative to the azetidine nitrogen lone pair.

  • Implication: If this molecule is used as a scaffold for fragment-based drug discovery, assume a rigid, orthogonal geometry rather than a freely rotating planar system.

References

  • Couty, F., & Evano, G. (2006). Synthesis of 2-substituted azetidines from allylamines. Organic Letters, 8(6), 1193-1196.

  • De Kimpe, N., & Boelens, M. (1993). The synthesis of 2-substituted azetidines.[1][2][3][4] Journal of the Chemical Society, Chemical Communications, (11), 916-918.

  • Vanecko, J. A., & West, F. G. (2005). Strain-release rearrangement of N-vinyl-2-arylazetidines. Organic Letters, 7(14), 2949-2952.

  • Bott, T. M., & Vranken, D. L. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. The Journal of Organic Chemistry, 85(16), 10617–10627.

Sources

Technical Guide: Mass Spectrometry Analysis of 2-(2,6-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry analysis of 2-(2,6-dimethylphenyl)azetidine , a conformationally restricted phenethylamine analog. This guide is structured for analytical chemists and drug metabolism scientists, focusing on structural elucidation, fragmentation mechanics, and method validation.

Executive Summary & Chemical Profile

2-(2,6-dimethylphenyl)azetidine represents a class of conformationally restricted amines often investigated in medicinal chemistry as rigid analogs of phenethylamines or as metabolites of substituted benzylamines. Its analysis presents unique challenges due to the high ring strain (~26 kcal/mol) of the azetidine moiety and the steric hindrance introduced by the ortho-dimethyl substitution on the phenyl ring.

  • IUPAC Name: 2-(2,6-dimethylphenyl)azetidine

  • Molecular Formula:

    
    
    
  • Exact Mass: 161.1204 Da

  • pKa (Predicted): ~9.5–10.0 (Secondary aliphatic amine)

  • LogP (Predicted): ~2.3 (Moderate lipophilicity)

This guide outlines the protocols for identifying and quantifying this analyte using GC-MS (EI) and LC-MS/MS (ESI), with a focus on distinguishing it from isobaric isomers such as N-(2,6-dimethylphenyl)azetidine.

Sample Preparation Protocols

Given the basicity of the secondary amine, liquid-liquid extraction (LLE) or mixed-mode cation exchange (MCX) solid-phase extraction (SPE) are the preferred isolation methods.

Protocol A: Solid Phase Extraction (MCX)

Rationale: MCX utilizes both reversed-phase retention (hydrophobic phenyl ring) and strong cation exchange (protonated amine), providing high selectivity against neutral matrix interferences.

  • Conditioning: 1 mL MeOH, followed by 1 mL Water.

  • Loading: Acidify sample (plasma/urine) with 2% phosphoric acid (pH ~3) to ensure ionization of the azetidine nitrogen. Load onto cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/hydrophilic interferences).

    • Wash 2: 1 mL MeOH (removes neutral hydrophobic interferences).

  • Elution: 1 mL 5%

    
     in MeOH. The high pH deprotonates the amine, releasing it from the sorbent.
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 90:10 Water:MeOH (+0.1% Formic Acid).
    

Mass Spectrometry Analysis

Gas Chromatography - Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70 eV) Inlet Temperature: 250°C (Note: Ensure liner is deactivated to prevent amine adsorption).

Fragmentation Mechanism (EI): The EI spectrum is dominated by the release of ring strain. The hallmark fragmentation for 2-substituted azetidines is the Retro-[2+2] cycloaddition , which cleaves the ring into an alkene (ethylene) and an imine.

  • Molecular Ion (

    
    ):  m/z 161 (Distinct, medium intensity).
    
  • Base Peak (

    
    ):  m/z 133.
    
    • Mechanism:[1][2] Loss of ethylene (

      
      ) from the azetidine ring. This forms the stable radical cation of 2,6-dimethylbenzalimine.
      
  • Tropylium Series: m/z 105.[3]

    • Mechanism:[1][2] Cleavage of the benzylic bond generates the 2,6-dimethylphenyl cation, which rearranges to a methyl-substituted tropylium ion.

  • Phenyl Cation: m/z 77 (Low abundance due to methyl stabilization of heavier fragments).

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

Ionization: Electrospray Ionization (ESI+), Positive Mode. Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes


).

Fragmentation Mechanism (CID): Under Collision-Induced Dissociation (CID), the protonated molecule (


, m/z 162) follows pathways driven by charge-remote fragmentation and inductive cleavage.
  • Precursor Ion: m/z 162.1

  • Primary Product Ion (Quantifier): m/z 134.1

    • Transition:

      
      
      
    • Mechanism:[1][2] Ring opening followed by loss of ethylene (

      
      , 28 Da). The charge is retained on the iminium nitrogen.
      
  • Secondary Product Ion (Qualifier): m/z 119.1 or 105.1

    • Transition:

      
       (Loss of propyl-amine fragment/rearrangement) or 
      
      
      
      (Formation of dimethylphenyl cation).

Mechanistic Visualization

The following diagram illustrates the critical fragmentation pathways for both EI and ESI modalities.

G M_Ion Precursor [M+H]+ m/z 162 (Intact Azetidine) Transition_State Ring Opening (Strain Release) M_Ion->Transition_State CID Energy Frag_134 Imine Ion [M+H - C2H4]+ m/z 134 Transition_State->Frag_134 Retro-[2+2] Loss of Ethylene (28 Da) Frag_105 Dimethylphenyl Cation m/z 105 Transition_State->Frag_105 Benzylic Cleavage

Caption: CID fragmentation pathway of 2-(2,6-dimethylphenyl)azetidine showing the dominant Retro-[2+2] cycloaddition.

Differentiation from Isomers

A critical aspect of validating this method is distinguishing the target analyte from its structural isomers, particularly


-(2,6-dimethylphenyl)azetidine .
Feature2-(2,6-dimethylphenyl)azetidine (Target)

-(2,6-dimethylphenyl)azetidine
(Isomer)
Connectivity C-linked (Carbon 2 to Phenyl)N-linked (Nitrogen to Phenyl)
Basicity Secondary Amine (More basic)Tertiary Aniline (Less basic)
Major Fragment (EI) m/z 133 (

, loss of

)
m/z 133 is less favored; often shows

(loss of propene) or direct phenyl cleavage.
Retention Time (RP) Earlier eluting (more polar amine)Later eluting (less polar aniline)

Experimental Check: To confirm the isomer identity, perform a deuterium exchange experiment.

  • The target (secondary amine) has one exchangeable proton (

    
    ). In 
    
    
    
    , the precursor shifts from 162 to 163.
  • The

    
    -substituted isomer (tertiary amine) has no exchangeable protons on the nitrogen; the mass remains 162.
    

Method Validation Parameters (Summary)

For a quantitative assay in plasma (drug development context), the following performance metrics are expected:

ParameterAcceptance Criteria (FDA Bioanalytical Guidelines)
Linearity

over dynamic range (e.g., 1–1000 ng/mL)
Accuracy

of nominal (

at LLOQ)
Precision

(

at LLOQ)
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15
Recovery Consistent across QC levels (typically > 60% for MCX)

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Prep Sample Prep MCX SPE / LLE Sample->Prep Spike IS Sep LC Separation C18 Column, High pH Prep->Sep Reconstitute MS MS/MS Detection MRM: 162 -> 134 Sep->MS ESI+ Data Data Processing Quant & Isomer Check MS->Data

Caption: End-to-end analytical workflow for the quantitation of 2-(2,6-dimethylphenyl)azetidine.

References

  • Imbach, J. L., et al. (1970). Mass Spectrometry of Azetidines. The study of fragmentation patterns of small ring heterocycles, establishing the Retro-[2+2] mechanism as a diagnostic tool.

    • Source:

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books. Definitive text on EI fragmentation mechanisms including ring strain release and benzylic cleavage.

    • Source:

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.

    • Source:

  • PubChem Compound Summary. (2024). 2-Phenylazetidine (CAS 22610-18-0).[3] Structural data used for analog fragmentation prediction.

    • Source:

Sources

Introduction: The Significance of Ring Strain in Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ring Strain Analysis of 2-(2,6-dimethylphenyl)azetidine

The Azetidine Moiety in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their unique three-dimensional structure provides a rigid framework that can enhance the pharmacological properties of drug candidates.[1] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and binding affinity to biological targets.[2]

Understanding Ring Strain: A Driving Force for Reactivity and Conformational Preference

The four-membered ring of azetidine is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This ring strain, estimated to be around 25.4 kcal/mol, is a key determinant of the molecule's chemical reactivity and conformational behavior.[3] While less strained than the highly reactive three-membered aziridines, the strain in azetidines is sufficient to make them susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry.[4]

The Unique Challenge of 2-(2,6-Dimethylphenyl)azetidine: Steric Hindrance Meets Ring Strain

The subject of this guide, 2-(2,6-dimethylphenyl)azetidine, presents a fascinating case study where the inherent ring strain of the azetidine core is further complicated by the significant steric bulk of the 2,6-dimethylphenyl substituent. This bulky group is expected to exert a strong influence on the conformation of the azetidine ring, potentially leading to unique puckering and altered reactivity.[3] Understanding the interplay between ring strain and steric effects in this molecule is crucial for predicting its behavior and harnessing its potential in drug discovery.

Theoretical Framework for Ring Strain Analysis

Defining Strain Energy: Angle, Torsional, and Steric Strain

The total strain energy of a cyclic molecule is a combination of three main components:

  • Angle Strain: The energy increase resulting from the deviation of bond angles from their ideal values.

  • Torsional Strain: The energy increase due to eclipsing interactions between adjacent bonds.

  • Steric Strain (van der Waals Strain): The repulsive interaction that occurs when non-bonded atoms are forced into close proximity.

In 2-(2,6-dimethylphenyl)azetidine, all three types of strain are expected to be significant.

Computational Approaches to Quantifying Ring Strain

A reliable method for calculating the ring strain energy (RSE) of a cyclic molecule is through the use of isodesmic and homodesmotic reactions in quantum chemical calculations.[5] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. The RSE is then calculated as the enthalpy change of the reaction.

An example of a homodesmotic reaction for calculating the RSE of 2-phenylazetidine is shown below:

By calculating the energies of all species in this reaction using density functional theory (DFT), the strain energy of the azetidine ring can be isolated.

The following diagram illustrates the workflow for a computational analysis of ring strain:

G cluster_0 Computational Workflow Start Start Build Molecule Build 3D structure of 2-(2,6-dimethylphenyl)azetidine Start->Build Molecule Geometry Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Build Molecule->Geometry Optimization Frequency Calculation Frequency Calculation to confirm minimum energy Geometry Optimization->Frequency Calculation Define Reaction Define Homodesmotic Reaction Frequency Calculation->Define Reaction Calculate Energies Calculate Energies of all Reactants and Products Define Reaction->Calculate Energies Calculate RSE Calculate Ring Strain Energy (RSE = ΔH_rxn) Calculate Energies->Calculate RSE End End Calculate RSE->End

Caption: Computational workflow for determining ring strain energy.

Experimental Determination of Ring Strain and Conformation

X-ray Crystallography: A Definitive View in the Solid State

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation of a molecule.[6]

For 2-(2,6-dimethylphenyl)azetidine, X-ray crystallography would reveal:

  • Precise bond lengths and angles within the azetidine ring. Deviations from standard values are indicative of strain.

  • The puckering angle of the azetidine ring, which quantifies its deviation from planarity.

  • The orientation of the 2,6-dimethylphenyl group relative to the azetidine ring.

The following table presents hypothetical but realistic crystallographic data for 2-(2,6-dimethylphenyl)azetidine, compared to a less hindered analogue, 2-phenylazetidine.

Parameter2-Phenylazetidine (Hypothetical)2-(2,6-Dimethylphenyl)azetidine (Hypothetical)Significance
C2-N1-C4 Angle (°)88.587.9Indicates increased angle strain.
C2-C3-C4 Angle (°)87.286.5Suggests greater puckering.
Puckering Angle (τ) (°)15.218.5Quantifies the increased deviation from planarity.
Dihedral Angle (Phenyl-Azetidine) (°)45.375.8Shows twisting to avoid steric clash.
  • Crystallization: Grow single crystals of 2-(2,6-dimethylphenyl)azetidine by slow evaporation from a suitable solvent (e.g., ethyl acetate/hexane).

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.[6]

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy provides valuable information about the time-averaged conformation and dynamics of a molecule in solution.[7]

The chemical shifts of the protons and carbons in the azetidine ring can be sensitive to the ring's conformation and strain. For instance, increased strain can lead to changes in hybridization and, consequently, shifts in the NMR signals.

The magnitude of the coupling constants between protons on adjacent carbons in the azetidine ring is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the ring's puckering in solution.

NOESY or ROESY experiments can reveal through-space proximities between protons. For 2-(2,6-dimethylphenyl)azetidine, NOEs between the phenyl protons and the azetidine ring protons would provide definitive evidence for the preferred orientation of the bulky substituent.

  • Sample Preparation: Prepare a solution of 2-(2,6-dimethylphenyl)azetidine in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D and 2D NMR Spectra Acquisition: Acquire high-resolution ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra.

  • Signal Assignment: Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

  • Conformational Analysis: Analyze coupling constants and NOE correlations to determine the preferred conformation of the azetidine ring in solution.

Calorimetry: Measuring the Energetic Consequences of Strain

Bomb calorimetry can be used to experimentally determine the strain energy of a molecule by measuring its heat of combustion.

The strain energy is determined by comparing the experimental heat of combustion with the theoretical heat of combustion of a strain-free analogue. The difference between these two values corresponds to the energy stored in the molecule as strain.

  • Sample Preparation: A precisely weighed sample of 2-(2,6-dimethylphenyl)azetidine is placed in a sample holder inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure.

  • Ignition and Measurement: The sample is ignited, and the heat released by the combustion reaction is measured by the temperature change of the surrounding water bath.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

Synthesis of 2-(2,6-Dimethylphenyl)azetidine for Analysis

Retrosynthetic Analysis

A plausible synthetic route to 2-(2,6-dimethylphenyl)azetidine involves the intramolecular cyclization of a suitably functionalized precursor.

G Target 2-(2,6-dimethylphenyl)azetidine Intermediate1 N-(2,6-dimethylphenyl)-3-halo-1-propanamine Target->Intermediate1 Intramolecular cyclization Precursor1 2,6-dimethylaniline Intermediate1->Precursor1 Alkylation Precursor2 1,3-dihalopropane Intermediate1->Precursor2

Caption: Retrosynthetic analysis of 2-(2,6-dimethylphenyl)azetidine.

Synthetic Protocol: Cyclization of an Arylmethylamine with a 1,3-Dihalopropane

A potential synthesis involves the reaction of an α-substituted arylmethylamine with a 1,3-dihalopropane.[8]

  • Reaction Setup: To a solution of 2,6-dimethylaniline in a suitable organic solvent (e.g., toluene), add a non-nucleophilic base (e.g., potassium carbonate) and 1-bromo-3-chloropropane.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(2,6-dimethylphenyl)azetidine.

Integrated Analysis: Connecting Theory and Experiment

Correlating Computational and Experimental Data

A comprehensive understanding of the ring strain in 2-(2,6-dimethylphenyl)azetidine is achieved by correlating the results from computational modeling and experimental analyses. For example, the bond angles and puckering amplitude obtained from X-ray crystallography should be consistent with the minimum energy conformation predicted by DFT calculations.

The Influence of the 2,6-Dimethylphenyl Group on Azetidine Ring Puckering and Strain

The bulky 2,6-dimethylphenyl group is expected to force the azetidine ring into a more puckered conformation to minimize steric interactions. This increased puckering will likely lead to a higher overall ring strain compared to less substituted azetidines. The orientation of the phenyl ring will be twisted out of the plane of the C2-H bond to a greater extent than in a non-ortho-substituted analogue.

Implications for Drug Design and Development

The conformational constraints imposed by the 2,6-dimethylphenyl group can be advantageous in drug design, as it can lock the molecule into a specific bioactive conformation. However, the increased ring strain may also lead to chemical instability, which needs to be considered during drug development.[2]

Conclusion

The ring strain of 2-(2,6-dimethylphenyl)azetidine is a complex interplay of angle, torsional, and steric strain. A thorough analysis, combining computational modeling with experimental techniques such as X-ray crystallography, NMR spectroscopy, and calorimetry, is essential for a complete understanding of this molecule's properties. The insights gained from such an analysis are invaluable for the rational design of novel therapeutic agents based on the azetidine scaffold.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3669-3687. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Spivey, A. C., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 12, 6556. [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Sharpless, K. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation.
  • Lichter, R. L., et al. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry, 45(15), 3054-3058. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Luisi, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Retrieved from [Link]

  • Poater, A., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 812. [Link]

  • Royal Society of Chemistry. (n.d.). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects.
  • DigitalCommons@EMU. (n.d.). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2026). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • eScholarship.org. (2021). Photomediated ring contraction of saturated heterocycles. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(O-Nitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine.
  • University of California, Irvine. (n.d.). Development of New Methods Involving Strained Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Homodesmotic reactions for the assessment of stabilization energies in benzenoid and other conjugated cyclic hydrocarbons.

Sources

An In-depth Technical Guide to the Conformational Analysis of 2-(2,6-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Scaffolds in Modern Drug Discovery

Azetidines are saturated four-membered nitrogen-containing heterocycles that have emerged as "privileged motifs" in medicinal chemistry.[1][2] Their inherent ring strain and well-defined three-dimensional structure offer a unique exit vector for substituents, allowing for precise exploration of chemical space in drug design.[1] The conformation of the azetidine ring and its substituents dictates the molecule's overall topology, which is critical for molecular recognition and binding affinity to biological targets.

This guide focuses on the conformational analysis of a particularly intriguing derivative: 2-(2,6-dimethylphenyl)azetidine . This molecule presents a complex and fascinating challenge due to the interplay between two key structural features:

  • Azetidine Ring Puckering: The four-membered ring is not planar and exists in a dynamic equilibrium of puckered conformations.[3][4]

  • Severe Steric Hindrance: The 2,6-dimethylphenyl (xylyl) group imposes significant steric constraints on the rotation around the C2(azetidine)-C1(aryl) bond, a phenomenon known as the ortho effect.[5][6]

Understanding the preferred three-dimensional arrangement of this molecule is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities. This guide provides a comprehensive, field-proven strategy that integrates computational modeling and experimental validation to elucidate the conformational landscape of 2-(2,6-dimethylphenyl)azetidine.

Part 1: Fundamental Conformational Dynamics

The Azetidine Ring: A Puckered Equilibrium

Unlike a planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to relieve torsional strain. This puckering is characterized by a dihedral angle, with gas-phase electron diffraction studies on the parent azetidine molecule revealing a dihedral angle of 37°.[4] The ring exists in a rapid equilibrium between two equivalent puckered forms, as depicted below. The substituent at the C2 position can occupy either a pseudo-axial or a pseudo-equatorial position relative to the mean plane of the ring. The energy barrier for this ring inversion is typically low.

G cluster_0 cluster_1 cluster_2 A1 N-H B1 C2-Ar D1 C3 C1 C4 Eq Eq->Conformer2_placeholder A2 N-H C2 C4 B2 C2-Ar D2 C3 Conformer1_placeholder->Eq

Caption: Azetidine ring puckering equilibrium.

The Aryl-Azetidine Linkage: Restricted Rotation and Atropisomerism

The defining feature of 2-(2,6-dimethylphenyl)azetidine is the extreme steric hindrance between the two ortho-methyl groups of the phenyl ring and the protons on the azetidine ring (specifically at C2 and the N-H or N-substituent). This clash prevents free rotation around the C2-C(aryl) single bond.

The consequence is that the phenyl ring is forced to adopt a conformation where its plane is nearly perpendicular to the C2-H bond of the azetidine ring. This restricted rotation can lead to atropisomerism if the substitution pattern allows, where distinct, non-interconverting rotational isomers (atropisomers) can be isolated. The energy barrier to rotation in such systems can be measured experimentally by techniques like variable temperature NMR and accurately predicted with computational methods.[7]

Part 2: An Integrated Strategy for Conformational Elucidation

A robust conformational analysis relies on the synergy between computational prediction and experimental validation. Computational methods explore the potential energy landscape to identify stable conformers, while experimental techniques provide real-world data to confirm or refute these predictions.

Sources

An In-Depth Technical Guide to Unlocking the Therapeutic Potential of 2-(2,6-dimethylphenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Preamble: The Strategic Value of a Constrained Scaffold

In the landscape of medicinal chemistry, the azetidine ring represents a fascinating paradox. Its inherent ring strain, a feature that once posed significant synthetic challenges, is now recognized as a powerful tool for drug design.[1][2] This strained four-membered heterocycle imparts a unique conformational rigidity, allowing for precise presentation of substituents to a biological target, thereby minimizing the entropic penalty of binding.[1][3] When coupled with the 2-(2,6-dimethylphenyl) moiety—a classic lipophilic group known for its interactions within hydrophobic pockets and its ability to hinder metabolic degradation—we are presented with a privileged scaffold ripe for therapeutic exploration.

This guide eschews a conventional review format. Instead, it serves as a strategic whitepaper designed to illuminate the most promising therapeutic target classes for 2-(2,6-dimethylphenyl)azetidine derivatives. We will delve into the causal logic behind target selection, provide actionable, field-tested protocols for target identification and validation, and offer a forward-looking perspective on this exciting chemical space.

Part 1: De-risking Target Selection - Hypothesized Target Classes

The journey of drug discovery is one of navigating uncertainty. Our initial task is to narrow the vast field of potential biological targets to a manageable, high-probability set. The chemical architecture of our core scaffold provides the initial clues. The proven success of various azetidine-containing compounds in the clinic offers a foundational roadmap.[2][3]

Ion Channels: Exploiting a Classic Pharmacophore

The 2,6-dimethylphenyl group is a well-established pharmacophore for modulating ion channel activity, most famously exemplified by the local anesthetic lidocaine. This structural motif is adept at partitioning into the lipid membrane and accessing binding sites within the channel pore or at allosteric sites. The rigid azetidine linker can be conceptualized as a superior tool for orienting this moiety, potentially offering enhanced selectivity and potency over more flexible analogues.

Promising Sub-Classes:

  • Voltage-Gated Sodium (NaV) and Calcium (CaV) Channels: The market presence of the azetidine-containing drug Azelnidipine, a calcium channel blocker, validates this target class.[3] Derivatives could be investigated for applications in hypertension, cardiac arrhythmias, and neuropathic pain.[4]

  • Ligand-Gated Ion Channels (e.g., NMDA Receptors): The central nervous system (CNS) is a key area for azetidine-based therapeutics.[2][5] Specific stereoisomers of azetidine-2,3-dicarboxylic acid have already been shown to act as agonists at NMDA receptor subtypes, demonstrating that the azetidine core can effectively mimic endogenous ligands like glutamate.[6]

G-Protein Coupled Receptors (GPCRs): Precision in a Crowded Field

GPCRs represent the largest family of druggable targets.[7][8] The challenge lies in achieving subtype selectivity to minimize off-target effects. The conformational constraint of the azetidine ring is a key advantage here, enabling the design of ligands that can distinguish between closely related receptor subtypes.

Promising Sub-Classes:

  • Chemokine Receptors (e.g., CCR2): A series of 4-azetidinyl-1-aryl-cyclohexanes have been successfully developed as potent and selective CCR2 antagonists for inflammatory conditions.[9] This demonstrates the scaffold's utility in targeting peptide-binding receptors.

  • CNS Receptors: Given the scaffold's potential for CNS penetration, targeting receptors involved in neurological and psychiatric disorders is a logical step. This includes dopamine, serotonin, and metabotropic glutamate receptors (mGluRs).[10] The ghrelin receptor, a target for obesity, has also been successfully modulated by spirocyclic piperidine-azetidine compounds.[3]

Enzymes: A Legacy of Potent Inhibition

A significant portion of approved drugs containing the azetidine motif are enzyme inhibitors.[2][3] The scaffold can act as a rigid framework to position functional groups that interact with catalytic residues or occupy substrate-binding pockets.

Promising Sub-Classes:

  • Kinases (e.g., JAK, MEK): Tofacitinib (a JAK inhibitor) and Cobimetinib (a MEK1/2 inhibitor) are prime examples of the scaffold's success in this area.[3] The 2,6-dimethylphenyl group can effectively anchor the molecule in the hydrophobic region of the ATP-binding site.

  • Proteases (e.g., Thrombin, Elastase): The withdrawn drug Ximelagatran was a direct thrombin inhibitor.[3] Furthermore, azetidine-2,4-diones have been designed as potent inhibitors of human leukocyte elastase, a key enzyme in inflammatory diseases.[11][12]

  • Metabolic Enzymes (e.g., FAAH, MAGL): Azetidine carbamates have been developed as covalent inhibitors of monoacylglycerol lipase (MAGL), and azetidine-ureas are known inhibitors of fatty acid amide hydrolase (FAAH), highlighting their potential in pain and inflammation.[3]

Solute Carriers (Transporters): Modulating Cellular Traffic

The ability of azetidine derivatives to mimic endogenous neurotransmitters makes them excellent candidates for targeting solute carriers, particularly those in the central nervous system.

Promising Sub-Classes:

  • GABA Transporters (GATs): Azetidine derivatives have been synthesized as conformationally constrained GABA analogs and have shown inhibitory activity at GAT-1 and GAT-3.[13]

  • Glycine Transporters (GlyT1): Selective GlyT1 inhibitors based on the azetidine scaffold have been developed with memory-enhancing properties, indicating potential for treating cognitive disorders.[14][15]

  • Vesicular Monoamine Transporter 2 (VMAT2): Novel azetidine analogs have been synthesized as potent inhibitors of vesicular dopamine uptake via VMAT2, suggesting applications in treating substance abuse.[16][17]

Part 2: The Modern Workflow for Target Identification & Validation

Once a lead compound from the 2-(2,6-dimethylphenyl)azetidine series demonstrates compelling phenotypic activity (e.g., anti-inflammatory, anti-proliferative), the critical next step is to identify its molecular target. The following workflow represents a robust, multi-pronged approach to target deconvolution and validation.

Target_ID_Workflow cluster_ID Target Identification cluster_Val Target Validation phenotypic_screen Phenotypic Screening (e.g., Cell Viability, Cytokine Release) probe_synthesis Synthesize Affinity Probe (Biotin/Alkyne Tag) phenotypic_screen->probe_synthesis Informs Probe Design cetsa Cellular Thermal Shift Assay (CETSA) phenotypic_screen->cetsa Identifies Compound for Profiling affinity_pulldown Affinity Pulldown + LC-MS/MS probe_synthesis->affinity_pulldown Immobilized Probe biochem_assay Biochemical Assays (Binding, Enzyme Kinetics) affinity_pulldown->biochem_assay Candidate Proteins cetsa->biochem_assay Candidate Proteins cell_based_assay Cell-Based Assays (Signaling, Reporter Gene) biochem_assay->cell_based_assay Validated Binding genetic_validation Genetic Validation (CRISPR/siRNA Knockdown) cell_based_assay->genetic_validation Confirms Cellular Mechanism in_vivo In Vivo Target Engagement (Animal Models, PET) genetic_validation->in_vivo Validates Target Relevance

Caption: A robust workflow for identifying and validating novel drug targets.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method is a cornerstone of chemical proteomics for identifying direct binding partners of a small molecule.

Causality Behind Choices:

  • Probe Design: A linker is attached to a position on the azetidine derivative that, based on preliminary Structure-Activity Relationship (SAR) data, is not critical for biological activity. An alkyne handle is often preferred for its small size and bio-orthogonal reactivity (Click Chemistry), minimizing steric hindrance.

  • Control Strategy: A crucial, self-validating aspect is the use of a structurally similar but biologically inactive analog as a negative control. Proteins that bind to the active probe but not the inactive control are considered high-confidence hits.

StepProcedureRationale & Key Considerations
1 Probe Synthesis Synthesize an analog of the lead compound featuring a linker (e.g., polyethylene glycol) terminating in a reactive handle (e.g., alkyne or biotin).
2 Matrix Immobilization Covalently attach the probe to a solid support (e.g., Sepharose beads) via the reactive handle. For alkyne probes, use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link to azide-functionalized beads.
3 Cell Lysate Preparation Prepare native protein extracts from relevant cells or tissues under non-denaturing conditions to preserve protein complexes.
4 Incubation Incubate the cell lysate with the probe-immobilized beads and control beads (inactive analog and beads-only). A competitive elution, where lysate is pre-incubated with excess free (untagged) lead compound, is a powerful control.
5 Washing Perform extensive washes with decreasing salt concentrations to remove non-specifically bound proteins.
6 Elution Elute bound proteins, typically using a denaturant like SDS or by competitive elution with a high concentration of the free compound.
7 Proteomic Analysis Digest the eluted proteins (e.g., with trypsin) and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
8 Data Analysis Identify proteins that are significantly enriched on the active probe beads compared to the inactive control and competitive elution conditions.
Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable method for confirming direct target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.

Causality Behind Choices:

  • Intact Cells: Performing the initial heating step in intact cells preserves the native cellular environment, ensuring that the observed interaction is relevant in a biological context.

  • Melt Curve: Generating a full temperature gradient (a "melt curve") provides a much richer dataset than a single temperature point, allowing for the calculation of a shift in the melting temperature (Tm), which is a quantitative measure of stabilization.

StepProcedureRationale & Key Considerations
1 Cell Treatment Treat intact cells in suspension or adherent plates with the 2-(2,6-dimethylphenyl)azetidine derivative or a vehicle control (e.g., DMSO).
2 Heating Heat the treated cell suspensions across a temperature gradient (e.g., 37°C to 67°C in 2°C increments) for a short period (e.g., 3 minutes).
3 Lysis Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).
4 Separation Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
5 Protein Quantification Collect the supernatant and quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature point using Western Blot or Mass Spectrometry (MS-CETSA).
6 Data Analysis Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to higher temperatures in the drug-treated sample indicates target stabilization and direct binding.

Part 3: Illustrative Case - Targeting a Kinase Pathway

Let's hypothesize that a novel 2-(2,6-dimethylphenyl)azetidine derivative, "AZ-789," shows potent anti-proliferative effects in a cancer cell line known to be driven by an overactive kinase pathway, such as the RAF-MEK-ERK pathway.

Kinase_Pathway cluster_pathway RAF-MEK-ERK Signaling Cascade RAS RAS-GTP RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Drives AZ789 AZ-789 (Azetidine Derivative) AZ789->MEK Inhibits

Caption: Inhibition of the MEK1/2 kinase by a hypothetical azetidine derivative.

Validation Strategy:

  • CETSA: Confirm direct binding of AZ-789 to MEK1/2 in the cancer cells.

  • Biochemical Assay: Perform an in vitro kinase assay using recombinant MEK1/2 enzyme, its substrate (inactive ERK), and ATP. Measure the level of phosphorylated ERK in the presence of varying concentrations of AZ-789 to determine its IC50 value.

  • Cell-Based Assay: Treat the cancer cells with AZ-789 and measure the levels of phosphorylated ERK (p-ERK) via Western Blot. A dose-dependent decrease in p-ERK would confirm that AZ-789 inhibits MEK activity in the cellular context.

  • Genetic Validation: Use siRNA to knock down MEK1/2 expression. If the knockdown cells become less sensitive to AZ-789, it strongly suggests that MEK1/2 is the primary target responsible for the compound's anti-proliferative effect.

Conclusion and Future Horizons

The 2-(2,6-dimethylphenyl)azetidine scaffold is not merely another building block; it is a strategic platform for creating highly specific and potent modulators of challenging biological targets. Its inherent rigidity and the well-characterized nature of its substituents provide a strong foundation for rational drug design. The most promising avenues for exploration lie within the domains of ion channels, GPCRs, enzymes, and transporters, with a particular emphasis on therapies for neurological disorders, inflammation, and oncology.[2][18]

The successful progression of drug candidates from this class will depend on a disciplined, hypothesis-driven approach to target identification, coupled with rigorous, multi-modal validation as outlined in this guide. By integrating chemical proteomics, biophysical methods, and genetic tools, researchers can confidently deconvolute the mechanisms of their most promising compounds and unlock the full therapeutic potential of this remarkable scaffold.

References

  • Frontiers Media SA. (2022). Novel Therapeutic Target and Drug Discovery for Neurological Diseases. Frontiers in Pharmacology. Retrieved from [Link]

  • American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley. (n.d.). Novel therapeutic approaches to target neurodegeneration. Journal of Neurochemistry. Retrieved from [Link]

  • Frontiers Media SA. (2022). Editorial: Novel therapeutic target and drug discovery for neurological diseases. Frontiers in Pharmacology. Retrieved from [Link]

  • American Chemical Society. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • Ardigen. (2026). Uncovering Novel Targets And Approaches To Treating Neurological Diseases. Retrieved from [Link]

  • MDPI. (n.d.). Novel Insights into Developing Therapeutic Strategies for Neurological Disorders. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Library of Medicine. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research. Retrieved from [Link]

  • National Library of Medicine. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Library of Medicine. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Retrieved from [Link]

  • National Library of Medicine. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. PubMed. Retrieved from [Link]

  • MedCrave. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties | Request PDF. Retrieved from [Link]

  • Pharmacognosy. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Retrieved from [Link]

  • National Library of Medicine. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. Retrieved from [Link]

  • National Library of Medicine. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. PubMed Central. Retrieved from [Link]

  • IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

  • TIJER.org. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER - INTERNATIONAL RESEARCH JOURNAL. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]

  • University of Kentucky. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Science. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]

  • MDPI. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2011). Ionic Channels as Targets for Drug Design: A Review on Computational Methods. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. PubMed. Retrieved from [Link]

  • National Library of Medicine. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed. Retrieved from [Link]

  • National Library of Medicine. (n.d.). G Protein-Coupled Receptors as Targets for Approved Drugs. PubMed Central. Retrieved from [Link]

  • National Library of Medicine. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. Retrieved from [Link]

  • National Library of Medicine. (2022). Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. PubMed. Retrieved from [Link]

  • Frontiers Media SA. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes. Frontiers in Pharmacology. Retrieved from [Link]

  • MDPI. (2022). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Library of Medicine. (2019). Trends in GPCR drug discovery: new agents, targets and indications. PubMed Central. Retrieved from [Link]

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In Silico Characterization of 2-(2,6-Dimethylphenyl)azetidine: Structural Dynamics and Monoaminergic Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling workflow for 2-(2,6-dimethylphenyl)azetidine , a novel rigidified phenethylamine analog. By constraining the ethylamine side chain into an azetidine ring and incorporating 2,6-dimethyl steric bulk, this scaffold presents unique pharmacological properties likely targeting the Norepinephrine (NET) and Dopamine (DAT) transporters. This document provides a step-by-step protocol for researchers to assess its binding affinity, conformational stability, and ADMET profile using industry-standard in silico methodologies.

Part 1: Chemical Identity & Conformational Analysis

The Azetidine Constraint

The 2-phenylazetidine scaffold represents a conformationally restricted analog of amphetamine. Unlike the flexible ethylamine chain of phenethylamines, the azetidine ring locks the nitrogen atom relative to the phenyl ring, reducing the entropic penalty upon binding.

Critical Structural Feature: The 2,6-dimethyl substitution on the phenyl ring (xylyl moiety) introduces significant steric hindrance. This forces the phenyl ring to adopt an orthogonal conformation relative to the azetidine ring to minimize A(1,3) strain.

Ligand Preparation Protocol

Accurate modeling requires precise handling of the azetidine nitrogen's protonation state and ring puckering.

Step-by-Step Workflow:

  • Structure Generation: Build the 2D structure of 2-(2,6-dimethylphenyl)azetidine.

  • Protonation State (Epik/LigPrep): The secondary amine of the azetidine ring has a predicted pKa of ~9.5–10.5. Generate the cationic species (protonated) at pH 7.4.

  • Conformational Search (MacroModel/ConfGen):

    • Force Field: OPLS4 or MMFF94s (optimized for small organic amines).

    • Solvent: Water (implicit model, e.g., Poisson-Boltzmann).

    • Sampling: Perform a mixed Torsional/Low-Mode sampling to identify the global minimum.

    • Key Output: Identify the "puckered" conformation of the azetidine ring (planar vs. puckered) and the torsion angle of the phenyl-azetidine bond.

Part 2: Target Identification & Homology Modeling

Target Selection

Based on the structural similarity to methylphenidate and phenmetrazine , the primary biological targets are the Monoamine Transporters (MATs). The 2,6-dimethyl substitution often enhances selectivity for NET over SERT due to the smaller binding pocket of SERT.

  • Primary Target: Human Norepinephrine Transporter (hNET).

  • Secondary Target: Human Dopamine Transporter (hDAT).

  • Off-Target: Human Serotonin Transporter (hSERT) (likely low affinity due to steric clash).

Homology Modeling Strategy

Since high-resolution crystal structures of hNET in complex with this specific ligand class are rare, homology modeling is required.

Protocol:

  • Template Selection: Use the Drosophila Dopamine Transporter (dDAT) crystal structure (PDB: 4XP1 or 4M48 ) bound to nortriptyline or dopamine as the template. It shares ~50% sequence identity with hNET/hDAT.

  • Alignment: Align the hNET sequence (UniProt: P23975) to the dDAT template using Clustal Omega or Prime.

  • Model Building: Build the homology model using Modeller or Prime (Schrödinger).

    • Critical Step: Preserve the Asp75 (hNET) / Asp79 (hDAT) side chain orientation. This residue is essential for the salt bridge with the ligand's protonated amine.

  • Refinement: Minimize the model using the OPLS4 force field with a membrane restraint (implicit membrane) to relax side chains.

Part 3: Molecular Docking Protocols

Grid Generation

Define the binding site based on the S1 (primary) binding pocket of the transporter.

  • Center: The centroid of the co-crystallized ligand (e.g., dopamine or nortriptyline) in the template.

  • Box Size: 20 Å x 20 Å x 20 Å.

  • Constraints: Define a H-bond constraint on the carboxylate oxygen of Asp75 (hNET) . This ensures the protonated azetidine amine forms the critical salt bridge.

Docking Workflow (Glide/AutoDock Vina)

Standard Precision (SP) vs. Extra Precision (XP):

  • Initial Screen (SP): Dock the conformational ensemble of 2-(2,6-dimethylphenyl)azetidine.

    • Scoring Function: GlideScore or Vina Score.

  • Refinement (XP): Re-dock the top 10 poses using Extra Precision with post-docking minimization .

  • Induced Fit Docking (IFD):

    • Rationale: The 2,6-dimethyl group is bulky. Rigid receptor docking may fail if the phenylalanine residues (Phe317 in hNET) do not adjust.

    • Protocol: Allow flexibility for residues within 5 Å of the ligand (specifically Phe317, Val148, Phe72).

Data Output Table: Predicted Binding Interactions

Interaction TypehNET ResiduehDAT ResidueLigand MoietyFunction
Salt Bridge Asp75 Asp79 Azetidine NH2+Primary Anchor (Essential)
Pi-Pi T-Stacking Phe317 Phe320 2,6-DimethylphenylHydrophobic stabilization
Hydrophobic Val148 Val152 2,6-Dimethyl (Methyls)Steric fit/Selectivity filter
H-Bond (Backbone) Phe72 Phe76 Azetidine RingOrientation

Part 4: Molecular Dynamics (MD) & Binding Free Energy

System Setup

Static docking provides a snapshot; MD reveals the stability of the complex.

  • Membrane Embedding: Embed the hNET-ligand complex in a POPC lipid bilayer using the OPM (Orientations of Proteins in Membranes) database for alignment.

  • Solvation: Solvate with TIP3P water molecules (buffer distance 10 Å).

  • Ionization: Neutralize the system with 0.15 M NaCl (physiological ionic strength).

Simulation Protocol (Desmond/GROMACS)
  • Minimization: Steepest descent (2000 steps) to remove steric clashes.

  • Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) with restraints on protein backbone.

  • Production Run: 100 ns simulation at 310 K (37°C) and 1 atm.

    • Time Step: 2 fs.

    • Thermostat: Nose-Hoover.

    • Barostat: Martyna-Tobias-Klein.

Analysis: MM-GBSA

Calculate the binding free energy (


) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the MD trajectory frames (e.g., every 10th frame).


  • Target Value: A

    
     < -40 kcal/mol typically indicates a stable binder for MATs.
    

Part 5: ADMET Profiling (In Silico)

For a CNS-active drug, Blood-Brain Barrier (BBB) penetration is non-negotiable.

Key Parameters to Calculate (QikProp/SwissADME):

  • QPlogBB: Predicted brain/blood partition coefficient. (Target: -3.0 to +1.2).

  • QPlogHERG: Predicted IC50 for HERG K+ channels (Cardiac toxicity risk). (Target: > -5).

  • CNS Activity: Predicted CNS activity on a -2 (inactive) to +2 (active) scale.

  • Metabolic Stability: Identify sites of CYP450 metabolism (likely the methyl groups on the phenyl ring).

Part 6: Visualizations

Workflow Diagram

The following diagram illustrates the complete in silico pipeline for characterizing this molecule.

ModelingWorkflow Ligand Ligand: 2-(2,6-dimethylphenyl)azetidine Prep Ligand Prep (Epik/LigPrep) pKa ~10.0 Ligand->Prep Conf Conformational Search (MacroModel) Ring Puckering Prep->Conf Docking Molecular Docking (Glide XP / IFD) Conf->Docking Target Target: hNET / hDAT (Homology Model) Grid Grid Generation (Asp75 Constraint) Target->Grid Grid->Docking MD MD Simulation (Desmond) 100ns in POPC Membrane Docking->MD Analysis Analysis (MM-GBSA & RMSD) MD->Analysis

Figure 1: Comprehensive in silico workflow for the structural characterization of 2-(2,6-dimethylphenyl)azetidine.

Binding Interaction Map

This schematic represents the predicted interactions within the S1 binding pocket of the Norepinephrine Transporter (hNET).

InteractionMap Ligand 2-(2,6-dimethylphenyl) azetidine Asp75 Asp75 (Salt Bridge) Ligand->Asp75 Ionic Phe317 Phe317 (Pi-Pi T-Stacking) Ligand->Phe317 Pi-Interaction Val148 Val148 (Hydrophobic) Ligand->Val148 Steric Fit Phe72 Phe72 (Edge-to-Face) Ligand->Phe72 Pi-Interaction

Figure 2: Schematic of the predicted binding mode in the hNET S1 pocket. The Asp75 salt bridge is the critical anchor.

References

  • Beuming, T., et al. (2008).[1] "The binding sites for cocaine and dopamine in the dopamine transporter overlap." Nature Neuroscience, 11(7), 780–789. Link

  • Penmatsa, A., et al. (2013). "X-ray structure of dopamine transporter elucidates antidepressant mechanism." Nature, 503(7474), 85–90. Link

  • Grouleff, J., et al. (2015).[1] "The influence of cholesterol on the dynamic properties of the dopamine transporter." Scientific Reports, 5, 16869. Link

  • Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024. Link

  • SwissADME : A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Link

Sources

Methodological & Application

Application Note: Purification Strategies for 2-(2,6-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6]

2-(2,6-dimethylphenyl)azetidine is a high-value pharmacophore often employed in Central Nervous System (CNS) drug discovery due to its ability to mimic proline or constrain amine side chains in a rigid, lipophilic geometry. Unlike its five-membered analog (pyrrolidine), the azetidine ring possesses significant ring strain (~25 kcal/mol), making it chemically reactive and prone to degradation during standard purification workflows.

This guide provides a validated decision matrix and detailed protocols for isolating this compound with >98% purity while mitigating ring-opening risks.

Chemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure 4-membered N-heterocycle, C2-substitutedHigh ring strain; sensitive to Lewis acids and excessive heat.[1][2]
Basicity (Est. pKa) ~10.5 - 11.0 (Secondary Amine)Strongly basic; requires pH > 12 for full extraction into organic phase.[1]
Lipophilicity High (due to 2,6-dimethylphenyl)Soluble in DCM, Et₂O, TBME; limited solubility in water.
Sterics 2,6-Dimethyl "Ortho" BlockadeSteric crowding near C2 protects against some nucleophiles but complicates crystallization.[1]
Stability Metastable free baseCritical: Store as a salt (HCl or Oxalate) for long-term stability.[1]

Pre-Purification Assessment & Decision Matrix

Before initiating purification, analyze the crude reaction mixture via LC-MS and TLC. The presence of ring-opened byproducts (linear amines) dictates the strategy.

purification_decision Start Crude Reaction Mixture Analysis Analyze Purity (LC-MS / TLC) Start->Analysis HighPurity Purity > 85% Major Impurity: Salts/Solvent Analysis->HighPurity Clean Profile LowPurity Purity < 85% Major Impurity: Ring-opened amines Analysis->LowPurity Complex Profile MethodA Method A: Acid-Base Extraction (Isolate Free Base) HighPurity->MethodA MethodB Method B: Flash Chromatography (Amine-Functionalized Silica) LowPurity->MethodB MethodC Method C: Salt Crystallization (HCl or Oxalate) MethodA->MethodC Stabilize MethodB->MethodC Stabilize Storage Long-Term Storage (-20°C under Argon) MethodC->Storage

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity profile.

Method A: Acid-Base Extraction (The "Soft" Workup)

Objective: Isolate the free base from neutral organic impurities and inorganic salts without triggering ring opening.[1] Mechanism: Exploits the basicity of the azetidine nitrogen. The high pKa allows it to be protonated (water-soluble) at pH 4-5, while neutral impurities remain in the organic phase.

Reagents
  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1] Note: MTBE is preferred for lower emulsion risk.[1]

  • Acid: 1M HCl (Do not use stronger concentrations to avoid acid-catalyzed ring opening).[1]

  • Base: 2M NaOH or Saturated Na₂CO₃.

Protocol
  • Dissolution: Dissolve crude residue in MTBE (10 mL per gram of crude).

  • Acid Wash (Extraction 1):

    • Add 1M HCl (1.2 equivalents relative to theoretical yield).

    • Shake vigorously and separate layers.[1]

    • Organic Layer: Contains neutral impurities (discard or save for analysis).[1]

    • Aqueous Layer: Contains 2-(2,6-dimethylphenyl)azetidinium chloride .[1]

  • Basification:

    • Cool the aqueous layer to 0°C (ice bath). Critical: Heat generated during neutralization can degrade the azetidine.

    • Slowly add 2M NaOH until pH > 12.[1] The solution should turn cloudy as the free base oils out.

  • Extraction 2:

    • Extract the basic aqueous phase with DCM (3 x volume).[1]

    • Combine organic extracts.[3][1][4][5]

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic).[1]

    • Filter and concentrate in vacuo at < 30°C.

    • Result: Pale yellow oil (Free Base).[1]

Method B: Flash Chromatography (The "Polisher")

Objective: Remove closely eluting isomers or ring-opened amine byproducts.[1] Challenge: Secondary amines interact strongly with the acidic silanols on standard silica gel, leading to "tailing" and yield loss.[1]

Stationary Phase Selection
  • Option 1 (Recommended): Amine-functionalized silica gel (NH-Silica).[1]

  • Option 2 (Standard): Standard Silica Gel (60 Å) pre-treated with Triethylamine (TEA).

Mobile Phase System
  • Solvent A: Hexanes or Heptane.[1]

  • Solvent B: Ethyl Acetate (EtOAc) or Isopropanol (IPA).[1]

  • Modifier: 1-2% Triethylamine (TEA) or 1% NH₄OH (if using DCM/MeOH).[1]

Protocol
  • Column Pre-treatment: If using standard silica, flush the column with 3 column volumes (CV) of Hexanes + 5% TEA to deactivate acidic sites.[1]

  • Sample Loading: Dissolve the crude oil in a minimum amount of Hexanes:EtOAc (9:1). Avoid DCM for loading if possible to prevent band broadening.[1]

  • Gradient Elution:

    • 0-5 min: 100% Hexanes (+ 1% TEA).

    • 5-20 min: Gradient to 80:20 Hexanes:EtOAc (+ 1% TEA).

    • Note: The lipophilic 2,6-dimethylphenyl group makes this compound elute earlier than unsubstituted azetidines.

  • Fraction Collection: Monitor at 254 nm (phenyl chromophore). Pool fractions and concentrate immediately at < 30°C.

Method C: Salt Formation (Stabilization)

Objective: Convert the metastable, oxidation-prone free base into a crystalline solid for long-term storage. Recommendation: The Oxalate or Hydrochloride salts are most robust.[1]

Protocol: Oxalate Salt Formation
  • Dissolve: Dissolve 1.0 g of purified free base in 5 mL of anhydrous Ethanol (EtOH).

  • Acid Addition: Prepare a solution of Oxalic Acid (1.05 equivalents) in 3 mL of hot EtOH. Add this dropwise to the amine solution with stirring.

  • Crystallization:

    • A white precipitate should form immediately.[1]

    • If no solid forms, add diethyl ether dropwise until turbid, then refrigerate at 4°C overnight.[1]

  • Filtration: Filter the white solid under Argon. Wash with cold Et₂O.[1]

  • Drying: Dry under high vacuum for 4 hours.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Recovery in Method A pH < 12 during basificationThe 2,6-dimethyl group increases lipophilicity but the amine is still basic. Ensure pH is >12 to fully deprotonate.[1]
Tailing on TLC/Column Acidic interaction with SilicaIncrease TEA concentration to 2-3% or switch to Alumina (Basic) stationary phase.
Product degradation Ring opening via acid/heatKeep all water baths < 35°C. Use anhydrous Na₂SO₄.[1] Store under Argon.[1]
NMR shows linear alkyl chains Ring opening occurredThe azetidine ring has opened to form the corresponding propanamine.[1] This is irreversible. Repurify via Method B to separate.

References

  • Padwa, A. (2011).[1] Synthesis and Reactivity of Azetidines. Comprehensive Heterocyclic Chemistry III. Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2019).[1] Nomenclature and General Properties of Azetidines. In Azetidines (pp. 1-20).[1] Elsevier.[6][1] Link

  • PubChem. (2025).[1] Compound Summary: Azetidine.[6][3][7][8][1][4][5][9][10][11] National Library of Medicine.[1] Link

  • BenchChem. (2025).[3][1] Azetidine Synthesis Protocols and Troubleshooting. Link

Sources

"scale-up synthesis of 2-(2,6-dimethylphenyl)azetidine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2,6-dimethylphenyl)azetidine presents a unique process challenge due to the significant steric hindrance imposed by the ortho-methyl groups on the phenyl ring. Standard nucleophilic substitution pathways (e.g., intramolecular cyclization of


-haloamines) are often kinetically impeded at the benzylic position, leading to low yields or elimination side products.

This guide details a robust, scalable Staudinger Cycloaddition –


-Lactam Reduction  protocol. This route constructs the four-membered ring via a [2+2] cycloaddition, effectively bypassing the steric barriers of direct alkylation. The resulting 4-aryl-2-azetidinone intermediate is stable, crystalline, and purifiable, making it an ideal checkpoint for GMP scale-up before final reduction to the azetidine.

Retrosynthetic Analysis & Strategy

The strategic choice of the


-lactam route is driven by the need to establish the C2–C3 bond and the ring system simultaneously under conditions that tolerate steric bulk.
  • Target: 2-(2,6-Dimethylphenyl)azetidine (Free Base/HCl Salt).

  • Key Intermediate: 4-(2,6-Dimethylphenyl)azetidin-2-one.

  • Mechanism:

    • Imine Formation: Condensation of 2,6-dimethylbenzaldehyde with a removable protecting group amine (PMB-amine).

    • Staudinger [2+2]: Reaction with ketene (generated in situ from chloroacetyl chloride) to form the

      
      -lactam.
      
    • Dechlorination & Reduction: Removal of the auxiliary chlorine and reduction of the lactam carbonyl.

    • Deprotection: Oxidative cleavage of the PMB group.

Pathway Visualization

G Aldehyde 2,6-Dimethyl- benzaldehyde Imine Schiff Base (Imine Intermediate) Aldehyde->Imine Dehydration (Tol, Reflux) Amine 4-Methoxybenzyl- amine (PMB-NH2) Amine->Imine Lactam_Cl 3-Chloro-4-aryl- beta-lactam Imine->Lactam_Cl ClCH2COCl Et3N, [2+2] Lactam 4-(2,6-Dimethylphenyl)- azetidin-2-one Lactam_Cl->Lactam Zn/AcOH (Dechlorination) Azetidine_PMB N-PMB-2-Aryl- azetidine Lactam->Azetidine_PMB LiAlH4/AlCl3 (Reduction) Final 2-(2,6-Dimethylphenyl)- azetidine HCl Azetidine_PMB->Final 1. CAN or ACE-Cl 2. HCl/Et2O

Caption: Figure 1. Optimized synthetic workflow for the scale-up of 2-(2,6-dimethylphenyl)azetidine.

Process Safety Assessment (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Exotherm LiAlH4 Reduction: The reduction of the lactam releases significant heat and hydrogen gas.Use a specialized dosing pump for AlH3/LiAlH4 addition. Maintain reactor temperature <10°C during addition. Quench via Fieser method.
Toxicity Azetidines: Small-ring heterocycles can be potent alkylating agents and biologically active.Handle all intermediates in a fume hood. Double-glove (Nitrile/Laminate). Treat waste with dilute acid to open the ring before disposal if necessary.
Reactivity Chloroacetyl Chloride: Highly corrosive and a lachrymator.Use a caustic scrubber for HCl off-gassing. Ensure anhydrous conditions to prevent violent hydrolysis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Methoxybenzyl)-1-(2,6-dimethylphenyl)methanimine

Objective: Create the stable imine precursor for cycloaddition.

  • Setup: Equip a 5 L reactor with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Charge 2,6-Dimethylbenzaldehyde (1.0 equiv, 500 g) and Toluene (5 vol, 2.5 L).

  • Addition: Add 4-Methoxybenzylamine (1.05 equiv) in one portion.

  • Reaction: Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until theoretical water volume is collected (~4-6 hours).

  • Work-up: Cool to room temperature. Concentrate the toluene solution under reduced pressure to yield the crude imine as a viscous oil.

    • Note: The crude imine is typically sufficiently pure (>95% by NMR) for the next step.

Step 2: Staudinger [2+2] Cycloaddition

Objective: Construct the azetidinone ring.

  • Setup: 10 L jacketed reactor, nitrogen atmosphere, cooling loop (-10°C).

  • Solvent: Dissolve the crude Imine (from Step 1) in Dichloromethane (DCM) (10 vol). Add Triethylamine (2.5 equiv).

  • Addition: Cool mixture to 0°C. Add Chloroacetyl chloride (1.2 equiv) dropwise over 2 hours.

    • Critical: Maintain internal temperature < 5°C. The reaction is highly exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Wash reaction mixture with water (2 x 3 vol), saturated NaHCO3 (2 vol), and brine.

  • Isolation: Dry organic layer (Na2SO4), filter, and concentrate. Recrystallize the solid 3-chloro-1-(PMB)-4-(2,6-dimethylphenyl)azetidin-2-one from EtOAc/Hexanes.

Step 3: Dechlorination (Zinc Reduction)

Objective: Remove the C3-chloro substituent to yield the simple lactam.

  • Solvent: Dissolve the chloro-lactam in Glacial Acetic Acid (5 vol) and Ethanol (5 vol).

  • Reagent: Add Zinc Dust (activated, 5.0 equiv) in portions.

  • Conditions: Heat to 60°C for 4 hours.

  • Work-up: Filter off zinc residues through Celite. Concentrate the filtrate.

  • Neutralization: Dissolve residue in DCM, wash with NaHCO3 until neutral.

  • Yield: Isolate 1-(PMB)-4-(2,6-dimethylphenyl)azetidin-2-one as a white solid.

Step 4: Lactam Reduction

Objective: Convert the carbonyl to the methylene group.

  • Setup: 5 L reactor, Argon atmosphere.

  • Reagent Prep: Suspend LiAlH4 (2.5 equiv) in dry THF (10 vol) at 0°C.

    • Enhancement: For hindered lactams, adding AlCl3 (0.5 equiv) to form "Mixed Hydride" can improve yield.

  • Addition: Dissolve the Lactam (from Step 3) in THF (5 vol) and add dropwise to the hydride suspension.

  • Reaction: Heat to reflux (66°C) for 6–12 hours. Monitor by HPLC.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LiAlH4).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Filtration: Filter the granular aluminum salts. Concentrate filtrate to obtain 1-(PMB)-2-(2,6-dimethylphenyl)azetidine .

Step 5: Deprotection & Salt Formation

Objective: Remove the PMB group and isolate the stable salt.

  • Method: Dissolve the N-PMB azetidine in Acetonitrile/Water (4:1) .

  • Reagent: Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0°C. Stir for 2 hours.

    • Alternative: Use 1-Chloroethyl chloroformate (ACE-Cl) in DCM followed by Methanol reflux if CAN yield is low due to oxidation sensitivity.

  • Extraction: Basify with NaOH (pH 12), extract with DCM.

  • Salt Formation: Dissolve the free base in dry Diethyl Ether. Add 2M HCl in Ether dropwise.

  • Filtration: Collect the precipitate, wash with cold ether, and dry under vacuum.

Analytical Specifications (Expected)

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (NMR) Conforms to structure. Characteristic azetidine multiplets at

2.4 (m), 3.4 (m), 3.8 (m), 5.1 (t, benzylic).
1H-NMR (400 MHz, DMSO-d6)
Residual Solvents < 5000 ppm (Class 3)GC-HS

Troubleshooting Scale-Up Issues

  • Issue: Incomplete Staudinger Cyclization.

    • Root Cause:[1][2][3] Wet solvents or inactive acid chloride.

    • Fix: Distill DCM over CaH2; titrate acid chloride. Ensure base (Et3N) is dry.

  • Issue: "Stuck" Reduction (Lactam remains).

    • Root Cause:[1][2][3] Steric bulk prevents hydride attack.

    • Fix: Switch from LiAlH4 to Alane (AlH3) generated in situ (LiAlH4 + H2SO4), which is less sterically demanding and more electrophilic.

  • Issue: Ring Opening during Deprotection.

    • Root Cause:[1][2][3] Acidic conditions during CAN workup hydrolyzing the ring.

    • Fix: Keep temperature strictly < 0°C. Switch to ACE-Cl method which uses neutral conditions for the cleavage step (carbamate formation) before methanolysis.

References

  • Staudinger Synthesis of Azetidinones

    • Title: "Regio- and Diastereoselective Synthesis of 2-Arylazetidines"
    • Source:J. Org.[4] Chem. 2020, 85, 17, 11226–11239.

    • URL:[Link]

  • Reduction of Lactams

    • Title: "Reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 as a powerful method for the synthesis of stereodefined aziridines and azetidines"
    • Source:Org.[5][6] Lett. 2006, 8, 6, 1101–1104.

    • URL:[Link]

  • General Azetidine Synthesis Review

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source:Org.[5][6] Biomol. Chem., 2021, 19, 3517-3531.

    • URL:[Link]

  • Precursor Availability

    • Compound: 4-(2,6-dimethylphenyl)azetidin-2-one (CAS 1546339-50-7).[7]

    • Source: PubChem / Commercial Suppliers.
    • URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel 2-Azetidinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of 2-Azetidinones

The 2-azetidinone, or β-lactam, ring is a cornerstone of antimicrobial chemotherapy, forming the structural basis of widely used antibiotics like penicillins and cephalosporins.[1][2] These compounds traditionally exert their bactericidal effect by inhibiting bacterial cell wall biosynthesis, a mechanism that has a lethal effect on bacteria.[1][3] However, the relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents.[4] Newly synthesized 2-azetidinone derivatives represent a promising avenue of research, with studies indicating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6]

These application notes provide a comprehensive guide for researchers evaluating the antimicrobial efficacy of novel 2-azetidinone compounds. The protocols detailed herein are grounded in established methodologies and authoritative guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility.[7][8][9][10]

Part 1: Foundational Assays for Antimicrobial Activity

A systematic evaluation of a novel compound's antimicrobial properties begins with determining its fundamental inhibitory and bactericidal concentrations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13] It is a primary measure of a compound's potency. The broth microdilution method is a widely accepted and efficient technique for determining MIC.[14]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the 2-azetidinone compound in a liquid growth medium within a 96-well microtiter plate.[11] After incubation, the presence or absence of visible growth (turbidity) is assessed to identify the MIC.[12]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock and Dilutions:

    • Prepare a stock solution of the novel 2-azetidinone compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[11]

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. A plate reader can also be used to measure optical density (e.g., at 600 nm).[14]

    • The MIC is the lowest concentration of the 2-azetidinone compound at which there is no visible growth.[11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare Compound Stock & Dilutions Inoculate Inoculate Microtiter Plate Compound->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate (16-20h, 35°C) Inoculate->Incubate Read Read for Growth (Visual/OD) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for the Time-Kill Kinetics Assay.

Part 3: Advanced Evaluation - Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. [15][16]Assessing the ability of novel 2-azetidinones to inhibit or eradicate biofilms is critical for evaluating their potential in treating chronic and device-associated infections.

Biofilm Inhibition Assay

This assay determines the concentration of the compound that can prevent the initial formation of biofilms.

Principle: Bacteria are cultured in microtiter plates in the presence of sub-MIC concentrations of the 2-azetidinone compound. [17]After incubation, the planktonic (free-floating) cells are removed, and the remaining adhered biofilm is quantified, typically using crystal violet staining. [17] Protocol: Biofilm Inhibition Assay

  • Preparation and Inoculation:

    • Prepare serial dilutions of the 2-azetidinone compound at sub-MIC concentrations in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate.

    • Add a standardized bacterial inoculum to each well. Include a growth control without the compound.

  • Incubation for Biofilm Formation:

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with PBS to remove planktonic cells.

    • Stain the adhered biofilms with a 0.1% crystal violet solution.

    • After a further washing step to remove excess stain, solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).

    • Measure the absorbance of the solubilized dye using a microplate reader (e.g., at 570-630 nm). [18]The reduction in absorbance compared to the control indicates biofilm inhibition.

Biofilm Eradication Assay (Minimum Biofilm Eradication Concentration - MBEC)

This assay determines the concentration of the compound required to kill bacteria within a pre-formed, mature biofilm.

Protocol: Biofilm Eradication Assay

  • Biofilm Formation:

    • Grow mature biofilms in a 96-well plate for 24-48 hours as described above, but without the presence of the compound.

  • Compound Exposure:

    • Remove the planktonic cells and wash the biofilms with PBS.

    • Add fresh medium containing serial dilutions of the 2-azetidinone compound (often at concentrations much higher than the MIC) to the wells with the pre-formed biofilms.

  • Incubation and Viability Assessment:

    • Incubate for a defined period (e.g., 24 hours).

    • Wash the biofilms to remove the compound.

    • Determine the viability of the remaining biofilm-embedded bacteria. This can be done by:

      • Adding a viability stain like 2,3,5-triphenyl tetrazolium chloride (TTC), which is reduced by metabolically active cells to a red formazan product that can be quantified colorimetrically.

      • Disrupting the biofilm (e.g., by sonication), followed by serial dilution and plating to determine the CFU/mL, similar to the MBC assay. [19] Workflow for Anti-Biofilm Assays

AntiBiofilm_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay Inoc_Inhibit Inoculate with Bacteria + Compound (Sub-MIC) Incub_Inhibit Incubate (24-48h) Inoc_Inhibit->Incub_Inhibit Wash_Inhibit Wash Planktonic Cells Incub_Inhibit->Wash_Inhibit Stain_Inhibit Stain with Crystal Violet Wash_Inhibit->Stain_Inhibit Quantify_Inhibit Quantify Absorbance Stain_Inhibit->Quantify_Inhibit Grow_Erad Grow Mature Biofilm (24-48h, No Compound) Expose_Erad Expose Biofilm to Compound Grow_Erad->Expose_Erad Incub_Erad Incubate (24h) Expose_Erad->Incub_Erad Wash_Erad Wash Away Compound Incub_Erad->Wash_Erad Assess_Erad Assess Viability (TTC or CFU Plating) Wash_Erad->Assess_Erad

Caption: Workflows for Biofilm Inhibition and Eradication Assays.

Conclusion

The systematic application of these protocols will enable a robust evaluation of the antimicrobial potential of novel 2-azetidinone compounds. By progressing from foundational MIC and MBC assays to more dynamic time-kill and complex anti-biofilm studies, researchers can build a comprehensive profile of a compound's activity. This structured approach is essential for identifying promising lead candidates for further development in the critical fight against antimicrobial resistance.

References

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Jubie, S., et al. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research, 1(2), 154-158.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (2025). BenchChem.
  • Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF. (2025). BenchChem.
  • Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive.
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.).
  • Antibiotic kill curve/Time-kill kinetics assay. (2024, February 5). Linnaeus Bioscience.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io.
  • Kumar, R., et al. (2012). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Journal of the Korean Chemical Society, 56(4), 456-463.
  • Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. (2025). BenchChem.
  • What is the minimum bactericidal concentration? (2024, September 18). BMG Labtech.
  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024, December 5). Bio-protocol.
  • Deep, A., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica - Drug Research, 72(1), 93-104.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100.
  • Savi, M. R., et al. (2020). Microtiter plate assays to assess antibiofilm activity against bacteria.
  • Chavan, S., et al. (2013). Synthesis and antimicrobial activity of some novel 2-azetidinones and 4-thiazolidinones derivatives. European Journal of Chemistry, 4(1), 98-101.
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024, March 25). Impactfactor.
  • Clinical and Laboratory Standards Institute. (2017). Performance Standards for Antimicrobial Susceptibility Testing; 27th ed. CLSI supplement M100.
  • Al-Bogami, A. S., et al. (2022). Antibiofilm activities of the synthesized compounds.
  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org.
  • Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing; 34th ed. CLSI supplement M100.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). U.S.
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.
  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (n.d.). Semantic Scholar.
  • Minimum Inhibitory Concentration Assay (MIC). (n.d.).
  • Khan, F., et al. (2022).
  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (n.d.). SciSpace.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Al-Ghorbani, M., et al. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Books.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8).
  • A REVIEW ON 2-AZETEDINONES. (2015). JGTPS.
  • Azetidinones. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research.

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Application Note: Anticancer Activity of Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preclinical development, synthesis, and biological evaluation of substituted azetidine derivatives as potent anticancer agents. It distinguishes between the two primary pharmacophores: the saturated Azetidine (targeting STAT3) and the carbonyl-containing 2-Azetidinone (targeting Tubulin/AKT).

Executive Summary & Pharmacophore Distinction

The four-membered nitrogen heterocycle (azetidine) has evolved from a simple chemical curiosity to a "privileged scaffold" in oncology. Its high ring strain (~26 kcal/mol) allows for unique conformational restrictions that enhance binding affinity to specific protein pockets.

Researchers must distinguish between two distinct subclasses, as their mechanisms of action (MOA) and synthetic routes differ fundamentally:

FeatureClass A: Saturated Azetidines Class B: 2-Azetidinones (β-Lactams)
Core Structure Saturated 4-membered amineCyclic amide (4-membered lactam)
Primary Target STAT3 (Signal Transducer and Activator of Transcription 3)Tubulin (Colchicine binding site) & AKT
Binding Mode Often Covalent/Irreversible (via cysteine targeting)Reversible inhibition; mimics peptide bonds
Key Compound H182 (IC

< 1 µM)
CA-4 Analogues (IC

< 10 nM)

Chemical Synthesis Protocols

Protocol A: Synthesis of 2-Azetidinones (Staudinger Ketene-Imine Cycloaddition)

Targeting Tubulin Inhibition

Rationale: The Staudinger reaction is the most reliable method for constructing the 2-azetidinone ring with high trans-diastereoselectivity, which is often required for cytotoxic activity.

Reagents:

  • Substituted Aniline (Equimolar)

  • Substituted Benzaldehyde (Equimolar)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Schiff Base Formation (Imine):

    • Dissolve substituted aniline and benzaldehyde in anhydrous ethanol.

    • Reflux for 2–4 hours (monitor by TLC).

    • Cool, filter the precipitate, and recrystallize from ethanol to obtain the pure Schiff base.

  • Cycloaddition (The "Staudinger" Step):

    • Dissolve the Schiff base (10 mmol) in dry DCM (30 mL) under N

      
       atmosphere.
      
    • Add Et

      
      N (25 mmol) and cool the mixture to 0°C.
      
    • Critical Step: Add chloroacetyl chloride (12 mmol) dropwise over 30 minutes. Why? Rapid addition causes exotherms that degrade the ketene intermediate.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–18 h).

  • Work-up:

    • Wash reaction mixture with 1N HCl (to remove unreacted amine), saturated NaHCO

      
      , and brine.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      and evaporate.
    • Purify via column chromatography (Ethyl Acetate:Hexane).

Protocol B: Synthesis of Saturated Azetidines (Intramolecular Cyclization)

Targeting STAT3 Inhibition

Rationale: This route constructs the saturated ring from


-haloamines, allowing for the introduction of electrophilic "warheads" (e.g., acrylamides) required for covalent STAT3 binding.

Step-by-Step Workflow:

  • Precursor Preparation: Start with a 3-amino-1-propanol derivative.

  • Activation: Convert the hydroxyl group to a leaving group (Mesylate/Tosylate) using MsCl/TsCl and pyridine in DCM at 0°C.

  • Cyclization:

    • Heat the activated intermediate in acetonitrile with K

      
      CO
      
      
      
      (3 eq) at reflux for 16 hours.
    • Note: High dilution is recommended to favor intramolecular cyclization over intermolecular polymerization.

  • Functionalization: Deprotect the ring nitrogen (if protected) and couple with an acryloyl chloride to install the electrophilic warhead necessary for Cys468 targeting on STAT3.

Mechanism of Action & Signaling Pathways[1][2]

STAT3 Inhibition (Saturated Azetidines)

Mechanism: Saturated azetidine derivatives (e.g., H182) function as irreversible inhibitors .[1][2] They bind to the SH2 domain or DNA-binding domain of STAT3.[3] The electrophilic warhead on the azetidine nitrogen forms a covalent bond with Cysteine 468 (Cys468) , preventing STAT3 dimerization and nuclear translocation.

Tubulin Destabilization (2-Azetidinones)

Mechanism: 1,4-diaryl-2-azetidinones occupy the colchicine-binding site of tubulin. This steric blockade prevents microtubule polymerization during the G2/M phase, triggering mitotic arrest and subsequent apoptosis via the Caspase-3 cascade.[4]

Visualization: Azetidine Anticancer Pathways

Azetidine_MOA cluster_0 Class A: Saturated Azetidines cluster_1 Class B: 2-Azetidinones Azetidine Azetidine-Acrylamide (e.g., H182) Cys468 Cys468 Residue Azetidine->Cys468 Covalent Binding STAT3_Inactive STAT3 (Monomer) STAT3_Dimer STAT3 Dimerization STAT3_Inactive->STAT3_Dimer BLOCKED Cys468->STAT3_Inactive Nucleus Nuclear Translocation STAT3_Dimer->Nucleus Genes Pro-Survival Genes (Bcl-xL, c-Myc) Nucleus->Genes BetaLactam 1,4-Diaryl-2-Azetidinone Tubulin Tubulin Heterodimers BetaLactam->Tubulin Binds Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization INHIBITS Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Triggers Apoptosis Apoptosis (Caspase-3) Arrest->Apoptosis

Caption: Dual mechanisms of action for azetidine derivatives. Class A targets STAT3 via covalent modification; Class B targets tubulin dynamics.

In Vitro Evaluation Protocols

STAT3 DNA-Binding Assay (For Class A)

Purpose: To verify if the compound prevents STAT3 from binding to its specific DNA consensus sequence. Method:

  • Lysate Prep: Treat cancer cells (e.g., MDA-MB-231) with the azetidine derivative (0.1–10 µM) for 4 hours.

  • Nuclear Extraction: Isolate nuclear fraction using a commercial nuclear extraction kit.

  • ELISA: Use a STAT3 Transcription Factor Assay Kit.

    • Coat plate with oligonucleotide containing the STAT3 consensus sequence.

    • Add nuclear extract. Active STAT3 binds the oligo.

    • Detect bound STAT3 with anti-STAT3 primary antibody and HRP-conjugated secondary.

  • Validation: Signal should decrease dose-dependently. Control: Use Stattic (known inhibitor) as a positive control.

Tubulin Polymerization Assay (For Class B)

Purpose: To determine if the 2-azetidinone acts as a stabilizer (Taxol-like) or destabilizer (Colchicine-like). Method:

  • Reagent: Purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) + 1 mM GTP.
    
  • Reaction: Add test compound (5 µM) to tubulin solution in a 96-well plate at 4°C.

  • Measurement: Transfer to 37°C reader. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Destabilizers (2-Azetidinones): Decrease in V

      
       and final plateau compared to vehicle (DMSO).
      
    • Stabilizers: Increase in polymerization rate.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR findings from recent literature regarding 2-azetidinone derivatives against MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer) lines.

Compound IDC3 SubstituentN1 SubstituentC4 SubstituentIC

(µM)
Mechanism Note
Ref-19w H2-bromoethyl4-CN-phenyl5.79AKT Kinase Inhibition
AZ-10 1,3,4-Oxadiazole4-Cl-phenyl4-NO

-phenyl
0.82High cytotoxicity due to NO

TZT-Analog ArylMethylAryl0.002Nanomolar Tubulin inhibition
H182 Saturated AzetidineAcrylamideAryl0.38Irreversible STAT3 binder

Key SAR Insights:

  • N1 Position: Bulky aryl groups at N1 often enhance lipophilicity and cell permeability.

  • C3 Position: Introduction of a chloro or heterocyclic group (oxadiazole) at C3 significantly improves potency compared to unsubstituted analogs.

  • C4 Position: Electron-withdrawing groups (NO

    
    , F, Cl) on the C4-phenyl ring increase cytotoxicity, likely by enhancing the electrophilicity of the 
    
    
    
    -lactam ring (for Class B) or improving binding interactions.

References

  • Tripodi, F., et al. (2012).[4] "Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis."[4][5] Journal of Medicinal Chemistry. Source:[Link]

  • Chen, Y., et al. (2022).[2] "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo." Cancer Letters. Source:[Link]

  • Mehta, A., et al. (2016). "2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents."[6][7] Journal of Saudi Chemical Society. Source:[Link]

  • Wang, G., et al. (2016). "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents." Molecules. Source:[Link]

  • Karegoudar, P., et al. (2018). "Antimicrobial potential of various substituted azetidine derivatives: a mini review." MedCrave Online Journal of Pharmacy & Pharmacology. Source:[Link]

Sources

The Strategic Integration of the N-(2,6-Dimethylphenyl)azetidine Scaffold in Central Nervous System Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Ring as a Privileged Scaffold in CNS Drug Discovery

The quest for novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. A key strategy in this endeavor is the design of small molecules that possess not only high affinity and selectivity for their biological targets but also favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and exhibit metabolic stability. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in this context.[1][2] Its inherent ring strain and conformational rigidity can confer a range of desirable attributes to a drug candidate, such as enhanced metabolic stability, improved solubility, and a three-dimensional architecture that can lead to superior target engagement compared to more flexible acyclic or larger ring systems.[1]

This technical guide focuses on a specific and highly strategic modification of the azetidine scaffold: the incorporation of a 2,6-dimethylphenyl group on the azetidine nitrogen. This substitution pattern is a powerful tool for medicinal chemists to overcome common metabolic liabilities and fine-tune the properties of CNS drug candidates.

The Rationale for the N-(2,6-Dimethylphenyl) Moiety: A Shield Against Metabolism

The inclusion of the N-(2,6-dimethylphenyl) group is a deliberate design element aimed at enhancing the metabolic stability of azetidine-containing drug candidates. The two methyl groups ortho to the point of attachment to the azetidine nitrogen provide significant steric hindrance. This steric bulk effectively shields the nitrogen atom and the adjacent benzylic positions from the active sites of metabolic enzymes, particularly cytochrome P450s (CYPs). This steric protection can significantly reduce the rates of common metabolic pathways such as N-dealkylation and aromatic hydroxylation, leading to a longer plasma half-life and improved bioavailability of the drug candidate.

This strategy of using sterically hindered aromatic rings as bioisosteric replacements for simpler phenyl groups is a well-established principle in medicinal chemistry to improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug molecules.

Application in CNS Drug Design: Targeting Vesicular Monoamine Transporter 2 (VMAT2)

A compelling example of the application of the azetidine scaffold in CNS drug design is in the development of inhibitors for the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. Modulation of VMAT2 activity has therapeutic potential in a range of neurological and psychiatric disorders, including Huntington's disease, Tourette's syndrome, and tardive dyskinesia.

While not explicitly featuring the 2,6-dimethylphenyl substitution, research into azetidine-based VMAT2 inhibitors provides a strong foundation and rationale for its potential inclusion. For instance, novel cis- and trans-azetidine analogs of lobelane have been synthesized and shown to be potent inhibitors of vesicular dopamine uptake.[3] These studies demonstrate that the compact azetidine ring can effectively replace larger piperidine or pyrrolidine cores while maintaining or even improving potency.[3] The introduction of an N-(2,6-dimethylphenyl) group in such analogs could be a logical next step to enhance their metabolic stability and overall drug-like properties.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates the potential mechanism of action of an N-(2,6-dimethylphenyl)azetidine-based VMAT2 inhibitor. By blocking VMAT2, the drug would prevent the loading of dopamine into synaptic vesicles, leading to a decrease in dopaminergic neurotransmission. This can be beneficial in hyperdopaminergic states associated with certain CNS disorders.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 MAO MAO DA->MAO Degradation Vesicle Synaptic Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis VMAT2->Vesicle DA Uptake Drug N-(2,6-dimethylphenyl) azetidine Inhibitor Drug->VMAT2 Inhibition DAT Dopamine Transporter (DAT) Metabolites Metabolites MAO->Metabolites Synaptic Cleft->DAT Reuptake Receptor Dopamine Receptors Synaptic Cleft->Receptor Binding

Figure 1: Proposed mechanism of action of an N-(2,6-dimethylphenyl)azetidine-based VMAT2 inhibitor.

Experimental Protocols

The synthesis of N-aryl azetidines can be accomplished through several established routes. A common and effective method involves the cyclization of a suitably substituted 1,3-dihalopropane with a primary amine. The following is a representative, detailed protocol for the synthesis of a generic N-(2,6-dimethylphenyl)azetidine derivative, which can be adapted for specific target molecules.

Protocol 1: Synthesis of N-(2,6-dimethylphenyl)azetidine

This protocol outlines a two-step process starting from the commercially available 2,6-dimethylaniline and 1,3-dibromopropane.

Step 1: Synthesis of 1-bromo-3-((2,6-dimethylphenyl)amino)propane

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a weak base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution. To this stirred suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-substituted bromopropane.

Step 2: Intramolecular Cyclization to N-(2,6-dimethylphenyl)azetidine

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) in a round-bottom flask.

  • Base-mediated Cyclization: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation under reduced pressure to yield N-(2,6-dimethylphenyl)azetidine.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: 2,6-dimethylaniline 1,3-dibromopropane Step1 Step 1: N-Alkylation (Acetonitrile, K₂CO₃, 80-90°C) Start->Step1 Intermediate Intermediate: 1-bromo-3-((2,6-dimethylphenyl)amino)propane Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (DMF, NaH, 0°C to RT) Intermediate->Step2 Product Final Product: N-(2,6-dimethylphenyl)azetidine Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Figure 2: General workflow for the synthesis of N-(2,6-dimethylphenyl)azetidine.

Quantitative Data and ADMET Profile

The following table summarizes hypothetical but representative data for a CNS drug candidate incorporating the N-(2,6-dimethylphenyl)azetidine scaffold, based on the expected improvements conferred by this moiety.

ParameterValueRationale/Significance
Molecular Weight < 450 g/mol Good for CNS penetration.
cLogP 2.0 - 4.0Optimal lipophilicity for blood-brain barrier permeability.
Topological Polar Surface Area (TPSA) < 90 ŲA key predictor of blood-brain barrier penetration.
VMAT2 Inhibition (Ki) < 50 nMPotent inhibition of the target.
Human Liver Microsomal Stability (t½) > 60 minHigh metabolic stability due to the 2,6-dimethylphenyl group.
Caco-2 Permeability (Papp A→B) > 10 x 10⁻⁶ cm/sHigh permeability, indicating good absorption potential.
Efflux Ratio (P-gp) < 2Low susceptibility to efflux by P-glycoprotein, aiding CNS penetration.
CYP Inhibition (IC₅₀) > 10 µMLow potential for drug-drug interactions.

Conclusion and Future Perspectives

The N-(2,6-dimethylphenyl)azetidine scaffold represents a highly valuable and strategic building block in the design of novel CNS therapeutics. Its unique combination of a conformationally constrained azetidine ring and a metabolically robust N-aryl substituent offers a powerful approach to address the multifaceted challenges of CNS drug discovery. The steric shielding provided by the 2,6-dimethylphenyl group is a proven strategy to enhance metabolic stability, a critical parameter for achieving adequate brain exposure and a desirable pharmacokinetic profile.

Future research in this area will likely focus on the synthesis of diverse libraries of N-(2,6-dimethylphenyl)azetidine derivatives and their evaluation against a range of CNS targets. The continued development of efficient and stereoselective synthetic methodologies will be crucial for accessing novel and complex chemical matter. As our understanding of the neurobiology of CNS disorders deepens, the rational design of molecules incorporating this and other privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines for these debilitating diseases.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation - Patent US-6355631-B1. PubChem. [Link]

  • Azetidine derivatives, their preparation and medicaments containing them - Patent US-6518264-B2. PubChem. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • N-substituted azetidine derivatives - Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. [Link]

  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. PubMed. [Link]

  • WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents.
  • CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]

  • as leads for non-CNS targets. F1000Research. [Link]

  • Molecular docking studies, in silico admet screening of selected novel azetidine substituted naphthalene's targeting protease enzyme against SARS cov-19. ResearchGate. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]

  • ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Frontiers. [Link]

  • Research. Neurophar (UPF). [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ResearchGate. [Link]

  • Novel Azaindazole Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Schizophrenia, Autism, and Mood Disorders. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in 2-Arylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation in 2-Arylazetidine Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Benzylic-Strain" Paradox

The synthesis of 2-arylazetidines presents a unique "double-edged sword" challenge in heterocyclic chemistry. While the azetidine ring possesses significant ring strain (~26 kcal/mol), the introduction of an aryl group at the C2 position creates a benzylic center directly adjacent to the strained nitrogen.

This structural motif creates a hyper-labile C2–N bond. Unlike simple alkyl azetidines, 2-arylazetidines are exceptionally prone to acid-catalyzed ring opening (via stabilized benzylic carbocations) and hydrogenolysis . Successful synthesis requires navigating the narrow window between kinetic ring closure and thermodynamic fragmentation.

This guide addresses the three most critical failure modes:

  • Reductive Ring Cleavage during

    
    -lactam reduction.
    
  • Elimination vs. Cyclization in

    
    -haloamine closures.
    
  • Acid-Mediated Decomposition during purification.

Module 1: Troubleshooting -Lactam Reduction

Context: The most common industrial route to 2-arylazetidines is the reduction of 2-aryl-2-azetidinones (


-lactams). However, this often yields the acyclic 

-amino alcohol instead of the desired cyclic amine.
Q1: Why am I observing the acyclic -amino alcohol (3-amino-3-arylpropan-1-ol) instead of the azetidine?

Diagnosis: You are likely experiencing Reductive Ring Opening . In 2-aryl-


-lactams, the C2–N bond is weakened by the aryl group. Strong nucleophilic reducing agents (like LiAlH

) can attack the amide carbonyl, but the resulting tetrahedral intermediate may collapse via C–N bond scission rather than C–O bond reduction, especially if the nitrogen lone pair is assisted by Lewis acidic species.

The Mechanism of Failure:

  • Hydride attacks the carbonyl, forming an aluminate intermediate.

  • Instead of expelling the aluminate oxygen (reduction to iminium

    
     amine), the ring strain + benzylic stabilization drives the cleavage of the C2–N bond.
    

Corrective Protocol: Switch from "Nucleophilic" to "Electrophilic" Reduction.

  • Avoid: Standard LiAlH

    
     in refluxing ether/THF (often leads to 20–40% ring opening).
    
  • Recommended: Use Alane (AlH

    
    )  or Monochloroalane (AlH
    
    
    
    Cl)
    .
    • Why: Alane is electrophilic. It coordinates to the carbonyl oxygen first, activating it for hydride delivery while minimizing direct interaction with the strained ring bonds. This favors C=O reduction over ring cleavage.

Table 1: Reducing Agent Selection Guide for 2-Aryl-


-Lactams 
Reducing AgentMechanism TypeRisk of Ring OpeningRecommended Conditions
LiAlH

NucleophilicHigh (Benzylic cleavage)Avoid for 2-aryl substrates.
AlH

(generated in situ)
ElectrophilicLow LiAlH

+ H

SO

(1:0.5) in THF at 0°C.
AlH

Cl
ElectrophilicVery Low LiAlH

+ AlCl

(3:1) in Et

O.
BH

·DMS
ElectrophilicModerate Can require elevated temps; risk of hydroboration if alkenes present.

Module 2: Cyclization of -Functionalized Amines

Context: Intramolecular nucleophilic substitution (e.g., cyclization of


-haloamines or 

-sulfonyloxy amines) is a standard method.
Q2: My cyclization yields an allylic amine byproduct. What is happening?

Diagnosis: You are observing Elimination (


) competing with Substitution (

)
. The formation of a 4-membered ring is kinetically slow (Baldwin's rules: 4-exo-tet is allowed but strained). If the leaving group is at a benzylic position (common in 2-aryl synthesis precursors), the proton on the adjacent carbon is acidic. Strong bases will deprotonate this position, leading to elimination (styrene derivative) rather than cyclization.

Troubleshooting Steps:

  • Check the Base: If you are using strong bases (NaH, KOtBu) or high temperatures, you favor elimination.

  • Switch to "Buffered" Cyclization:

    • Use weak inorganic bases (K

      
      CO
      
      
      
      , Cs
      
      
      CO
      
      
      ) in polar aprotic solvents (Acetonitrile, DMF).
    • Crucial: High dilution (0.05 M) favors intramolecular cyclization over intermolecular dimerization.

Q3: I see "dimers" in my LCMS. How do I prevent oligomerization?

Diagnosis: Intermolecular


 reaction.
Because the 4-membered ring formation is slow, the amine of one molecule attacks the electrophile of another molecule.

Protocol: The "Inverse Addition" Technique To maintain a low instantaneous concentration of the reactive precursor:

  • Dissolve the base (e.g., 3 equiv DIPEA) in the solvent at reflux.

  • Add the substrate (

    
    -haloamine) solution dropwise  over 1–2 hours.
    
  • This ensures the uncyclized substrate concentration remains effectively zero, forcing the molecule to react with itself.

Module 3: Stability & Purification (The "Acid Trap")

Context: 2-Arylazetidines are significantly less stable than pyrrolidines or piperidines.

Q4: My product degrades on the silica column. How do I purify it?

Diagnosis: Acid-Catalyzed Ring Expansion/Opening. Silica gel is slightly acidic (


). For 2-arylazetidines, protonation of the nitrogen creates a distinct risk. The benzylic C–N bond can break to form a benzylic carbocation, which is then trapped by nucleophiles (water from silica, or the amine itself) or rearranges.

Visualizing the Failure Mode (Graphviz):

AcidDecomposition Azetidine 2-Arylazetidine (Intact) Protonated N-Protonated Species (Activated) Azetidine->Protonated + H+ (Silica/Acid) TS Transition State (Benzylic Cation Character) Protonated->TS Strain Release Open Acyclic Carbocation (Benzylic Stabilized) TS->Open C2-N Bond Cleavage Byproduct1 Amino Alcohol (Hydrolysis) Open->Byproduct1 + H2O Byproduct2 Ring Expansion (Rearrangement) Open->Byproduct2 Migration

Caption: Acid-catalyzed decomposition pathway of 2-arylazetidines via benzylic cation intermediates.

Self-Validating Purification Protocol:

  • Pre-treat Silica: Slurry the silica gel in Hexane/Et

    
    N (95:5) before packing the column. This neutralizes acidic sites.
    
  • Eluent Doping: Include 1% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH in your mobile phase.
  • Alternative: Use Alumina (Basic or Neutral) instead of silica. Alumina is far gentler on acid-sensitive strained rings.

Q5: Can I remove N-benzyl groups via Hydrogenation (Pd/C, H )?

Answer: Proceed with Extreme Caution. Standard debenzylation conditions (Pd/C, H


, MeOH) often cleave the endocyclic  benzylic C2–N bond of the azetidine ring before or concurrently with the exocyclic N-benzyl group.

Solution:

  • Use 1-Chloroethyl chloroformate (ACE-Cl) for debenzylation. This proceeds via a carbamate intermediate and avoids hydrogenolysis of the strained ring.

  • Protocol:

    • React N-benzyl-2-arylazetidine with ACE-Cl (1.1 equiv) in dichloroethane (reflux).

    • Evaporate solvent to remove benzyl chloride.

    • Reflux the residue in MeOH to decompose the carbamate to the HCl salt of the azetidine.

Module 4: Experimental Workflow Diagram

Use this decision tree to select the optimal synthesis route and avoid byproduct traps.

Workflow Start Target: 2-Arylazetidine Q1 Is the precursor a Beta-Lactam? Start->Q1 Q2 Is the precursor a Gamma-Haloamine? Q1->Q2 No MethodA Method A: Reduction Q1->MethodA Yes MethodB Method B: Cyclization Q2->MethodB Yes RiskA Risk: Reductive Ring Opening MethodA->RiskA SolA Use AlH3 or AlH2Cl (Electrophilic Reduction) RiskA->SolA Purify Purification Phase SolA->Purify RiskB Risk: Elimination (Styrene) MethodB->RiskB SolB Use Weak Base (K2CO3) High Dilution RiskB->SolB SolB->Purify RiskC Risk: Acidic Degradation Purify->RiskC SolC Use Basic Alumina or Et3N-doped Silica RiskC->SolC

Caption: Decision tree for minimizing byproducts in 2-arylazetidine synthesis.

References

  • Vargas-Caporali, J., & Juaristi, E. (2016). Recent Advances in the Synthesis of Azetidines. Synthesis, 48(24), 4451-4469.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

  • Padwa, A. (2002). Ring Expansion Reactions of Azetidines. Comprehensive Heterocyclic Chemistry II.

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron, 59(39), 7631-7649.

  • Starmans, W. A. J., et al. (1998). Reductive Ring Opening of 2-Azetidinones.[1] Tetrahedron, 54(19), 4991-5004.

Sources

Technical Support Center: N-Linked Heteroaryl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-linked heteroaryl azetidines. This resource is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Due to their inherent ring strain, N-linked heteroaryl azetidines can present unique stability challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected degradation of my N-linked heteroaryl azetidine during my reaction work-up or purification. What are the likely causes?

A1: Degradation of N-linked heteroaryl azetidines is often attributed to the inherent ring strain of the four-membered ring.[1][3][4] The most common degradation pathway is an acid-mediated intramolecular ring-opening.[1][2][3] This can be triggered by acidic conditions during aqueous work-ups, or on silica gel during column chromatography. The stability of your compound is highly dependent on the nature of the heteroaryl substituent and the pKa of the azetidine nitrogen.[1]

Q2: How does the heteroaryl substituent influence the stability of the azetidine ring?

A2: The electronic properties of the N-linked heteroaryl group play a crucial role in the stability of the azetidine ring. Electron-withdrawing groups on the heteroaryl ring can decrease the basicity of the azetidine nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed degradation.[1] Conversely, electron-donating groups can increase the electron density on the nitrogen, potentially making the azetidine more prone to ring-opening.[5] For example, N-pyridyl azetidines have been shown to exhibit greater stability compared to N-phenyl analogues.[1][3]

Q3: My compound appears stable in solution, but I'm seeing degradation upon storage. What are the best practices for storing N-linked heteroaryl azetidines?

A3: Long-term stability can be a concern. It is advisable to store N-linked heteroaryl azetidines as solids in a cool, dark, and dry place. If storage in solution is necessary, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C). Avoid acidic or protic solvents for long-term storage. Performing forced degradation studies can help establish the intrinsic stability of your compound and identify optimal storage conditions.[6][7][8]

Q4: What analytical techniques are best suited for monitoring the stability of my N-linked heteroaryl azetidine?

A4: A combination of techniques is often most effective.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying degradation products and determining the rate of decomposition.[1][9]

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used to monitor the disappearance of the parent compound and the appearance of degradation products.[6][7]

  • Mass Spectrometry (MS) is invaluable for identifying the molecular weights of degradation products and helping to elucidate degradation pathways.[6][7]

Troubleshooting Guides

Issue 1: Degradation During Aqueous Work-up

Symptoms:

  • Low yield of the desired product after extraction.

  • Presence of new, more polar spots on TLC analysis of the crude product.

  • Mass spectrometry data of the crude product shows species corresponding to a ring-opened product.

Root Cause Analysis: The primary cause is often exposure to acidic conditions during the work-up. Even mildly acidic water can be sufficient to catalyze the ring-opening of sensitive N-linked heteroaryl azetidines. The protonated azetidine nitrogen is more susceptible to nucleophilic attack, leading to ring cleavage.[1]

Troubleshooting Workflow:

start Degradation during aqueous work-up step1 Neutralize reaction mixture with a mild base (e.g., NaHCO₃, K₂CO₃) before work-up start->step1 Action step2 Use a saturated aqueous solution of a mild base for extraction step1->step2 Next step3 Minimize contact time with the aqueous phase step2->step3 Next step4 Consider a non-aqueous work-up if possible step3->step4 If degradation persists end Stable Product Isolated step3->end If stable step4->end Outcome

Caption: Workflow to mitigate degradation during aqueous work-up.

Detailed Protocols:

  • Mild Basic Wash: Before extracting your organic layer, wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any residual acid.

  • Brine Wash: After the basic wash, use a saturated sodium chloride (brine) solution to remove excess water.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

Issue 2: On-Column Degradation During Silica Gel Chromatography

Symptoms:

  • Streaking or tailing of the product spot on the TLC plate.

  • Isolation of multiple fractions containing the same degradation products.

  • Low overall recovery of the desired compound from the column.

Root Cause Analysis: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like N-linked heteroaryl azetidines. The prolonged contact time with the stationary phase during chromatography provides ample opportunity for acid-catalyzed ring-opening.[1]

Troubleshooting Workflow:

start On-column degradation observed step1 Option 1: Neutralize Silica Gel start->step1 step3 Option 2: Use an Alternative Stationary Phase start->step3 step5 Option 3: Alternative Purification Technique start->step5 step2 Slurry silica gel with a small amount of triethylamine (Et₃N) in the eluent step1->step2 end Pure, stable product obtained step2->end step4 Consider neutral alumina or a reverse-phase C18 column step3->step4 step4->end step6 Utilize crystallization, precipitation, or preparative HPLC step5->step6 step6->end

Sources

"reducing byproducts in intramolecular cyclization of γ-chloroamines"

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Intramolecular Cyclization of γ-Chloroamines and Minimizing Byproduct Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the intramolecular cyclization of γ-chloroamines to form azetidines. Our goal is to equip you with the knowledge to overcome common experimental hurdles, primarily focusing on the minimization of unwanted byproducts to improve reaction yield and purity.

The intramolecular cyclization of γ-chloroamines is a powerful method for synthesizing the azetidine ring, a strained four-membered heterocycle of increasing importance in medicinal chemistry.[1] However, the reaction's success is highly dependent on carefully controlled conditions. This guide is structured to address specific issues you may encounter in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction yield is low, and I'm isolating a complex mixture of products. What are the likely side reactions?

Answer: Low yields and complex product mixtures in γ-chloroamine cyclizations often stem from competing side reactions that outpace the desired intramolecular C-N bond formation. The primary culprits are typically:

  • Elimination Reactions: Instead of an intramolecular nucleophilic attack, the γ-chloroamine can undergo elimination to form an unsaturated open-chain amine. This is particularly prevalent with prolonged heating or when using sterically hindered or overly strong bases in the final cyclization step.[2]

  • Polymerization: The reactive nature of the starting materials and intermediates can lead to intermolecular reactions, resulting in oligomeric or polymeric byproducts.[2] This is often exacerbated by high concentrations or elevated temperatures.

  • Intermolecular Reactions: The aminyl radical intermediate can react with other molecules in the reaction mixture rather than undergoing the desired intramolecular hydrogen abstraction, leading to dimers or other undesired products.

  • Ring Opening of Azetidine Product: The strained azetidine ring, once formed, can be susceptible to nucleophilic ring-opening under certain conditions, potentially reverting to a functionalized γ-amino alcohol or γ-chloroamine derivative, especially in the presence of reactive nucleophiles or certain chloroformates.[3]

To diagnose the issue, it is crucial to analyze the crude reaction mixture by LC-MS or GC-MS to identify the masses of the major byproducts, which can provide clues to the dominant side reaction pathway.

Question 2: I'm observing a significant amount of an elimination byproduct. How can I favor cyclization?

Answer: The formation of an elimination product competes directly with the final intramolecular SN2 cyclization step. To favor the desired ring-closing event, you must optimize conditions to enhance the rate of nucleophilic substitution relative to elimination.

Core Strategy: The key is to facilitate the approach of the nitrogen nucleophile to the carbon bearing the chlorine leaving group.

  • Choice of Base: The base used to deprotonate the amine and initiate the SN2 reaction is critical. A non-nucleophilic, moderately strong base is often ideal. Strong, bulky bases (e.g., potassium tert-butoxide) can preferentially promote elimination. Consider switching to milder inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases such as triethylamine (TEA).[4]

  • Temperature Control: Lowering the reaction temperature for the final cyclization step can significantly suppress the elimination pathway, which typically has a higher activation energy than the substitution pathway. Avoid prolonged heating.[2]

  • Solvent Effects: The polarity of the solvent can influence the reaction outcome. A polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), can stabilize the transition state of the SN2 reaction and solvate the counter-ions, thereby promoting cyclization.[5] In contrast, non-polar solvents like toluene or THF may favor elimination.[5]

ParameterRecommendation to Favor CyclizationRationale
Base Use milder, non-nucleophilic bases (e.g., K₂CO₃, TEA).Reduces the rate of the competing E2 elimination pathway.
Temperature Run the cyclization step at the lowest effective temperature.Substitution is often kinetically favored at lower temperatures.
Solvent Employ polar aprotic solvents (e.g., ACN, DMF).Stabilizes the charged transition state of the SN2 reaction.[5]
Concentration Maintain high dilution conditions.Favors intramolecular processes over intermolecular side reactions.

Question 3: My N-chloroamine starting material appears to be decomposing before the reaction is complete. How can I improve its stability?

Answer: N-chloroamines can be unstable, particularly to heat, light, and acid or base catalysis, leading to decomposition.[6][7] Their instability is a common source of reaction failure.

  • In Situ Generation: The most effective strategy is often to generate the γ-chloroamine in situ and use it immediately in the cyclization step without isolation. Common and effective chlorinating agents for this purpose include N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl).[4][8] This approach minimizes decomposition by keeping the concentration of the unstable intermediate low at any given time.

  • Control of Chlorination: When preparing the N-chloroamine, use a slight excess of the amine substrate relative to the chlorinating agent to avoid the formation of unstable N,N-dichloroamines. The reaction should be run at low temperatures (typically 0 °C to room temperature) and protected from light.

  • pH Control: The stability of chloramines is highly pH-dependent. Dichloramine, for instance, is much less stable than monochloramine and its decomposition is accelerated by increased pH.[7] Ensure the pH is controlled during synthesis and workup.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about reaction design and theory.

FAQ 1: What is the general mechanism for the intramolecular cyclization of γ-chloroamines, and where can things go wrong?

Answer: The most established pathway for this transformation, particularly under acidic conditions with heat or light, is the Hofmann-Löffler-Freytag (HLF) reaction .[6][9] It is a free-radical chain reaction.

The Mechanism Unpacked:

  • Protonation: In the presence of a strong acid (e.g., H₂SO₄, TFA), the nitrogen of the γ-chloroamine is protonated to form an N-chloroammonium salt.[10]

  • Initiation & Homolysis: Heat or UV light initiates the homolytic cleavage of the weak N-Cl bond, generating a highly reactive nitrogen-centered radical cation (an aminium radical).[9][10]

  • 1,5-Hydrogen Atom Transfer (HAT): This is the key selectivity-determining step. The aminium radical abstracts a hydrogen atom from the γ-carbon through a sterically favored six-membered cyclic transition state.[6] This relocates the radical from the nitrogen to the carbon.

  • Propagation: The resulting carbon-centered radical abstracts a chlorine atom from another molecule of the N-chloroammonium salt, forming a γ-chloroammonium salt and propagating the radical chain.

  • Cyclization (SN2): After the radical portion of the reaction is complete, the addition of a base deprotonates the ammonium salt. The neutral nitrogen atom then acts as an intramolecular nucleophile, displacing the chloride ion in an SN2 reaction to form the final azetidine ring.[10]

This mechanism is depicted below:

HLF_Mechanism cluster_0 Radical Chain Reaction cluster_1 Final Ring Closure A γ-Chloroamine B N-Chloroammonium Salt A->B H⁺ C Nitrogen Radical Cation B->C Heat or hν (Homolysis) D Carbon Radical C->D 1,5-H Transfer (Key Step) E γ-Chloroammonium Salt (Product of radical step) D->E + N-Chloroammonium Salt (Propagation) F γ-Chloroamine (from E) E->F Neutralization G Azetidine F->G Base (Intramolecular SN2)

The Hofmann-Löffler-Freytag reaction mechanism.

Where Byproducts Form:

  • Step 3 (HAT): If hydrogen abstraction occurs from a different carbon (e.g., β-position), it can lead to undesired regioisomers or fragmentation pathways.

  • Step 5 (Cyclization): This step is in direct competition with intermolecular reactions and base-induced elimination, as detailed in the troubleshooting section.

FAQ 2: How do I choose the optimal reaction conditions (acid, solvent, initiation)?

Answer: The "best" conditions are highly substrate-dependent. A decision-making workflow can help guide your experimental design.

Decision_Tree start Start: Select Cyclization Conditions q1 Is the N-substituent an electron-withdrawing group (EWG)? start->q1 path_neutral Yes (e.g., Sulfonamide, Acyl) q1->path_neutral Yes path_acidic No (e.g., Alkyl, Aryl) q1->path_acidic No cond_neutral Attempt Neutral/Mild Conditions: - Initiation: Photochemical (UV) or Chemical (e.g., persulfates) - Solvent: ACN, DMF - No strong acid required path_neutral->cond_neutral cond_acidic Use Acidic (HLF) Conditions: - Acid: H₂SO₄ or TFA - Initiation: Thermal or Photochemical (UV) - Solvent: Typically the acid itself or a non-reactive co-solvent path_acidic->cond_acidic q2 Is the desired C-H bond for H-transfer particularly strong or hindered? cond_acidic->q2 init_photo Consider Photochemical Initiation: - N-bromoamines often give better yields. - Can be run at lower temperatures. q2->init_photo Yes init_thermal Use Thermal Initiation: - N-chloroamines are generally more thermally stable. - Simpler experimental setup. q2->init_thermal No

Sources

Validation & Comparative

Spectroscopic Differentiation of Azetidine Diastereomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Challenge

Azetidines are increasingly privileged scaffolds in drug discovery (e.g., Cobimetinib, Exservan) due to their ability to lower lipophilicity and improve metabolic stability compared to larger saturated heterocycles. However, their structural characterization presents a unique challenge: ring puckering .

Unlike planar aromatic rings or chair-form cyclohexanes, the azetidine ring exists in a dynamic equilibrium between puckered conformers (butterfly shape). This rapid ring inversion often averages NMR observables, making stereochemical assignment non-trivial. This guide provides a definitive, evidence-based workflow to distinguish azetidine diastereomers (specifically cis vs. trans), moving beyond simple Karplus correlations to a robust, multiparametric approach.

The Conformational Landscape

To interpret the spectroscopy, one must understand the geometry.[1] The azetidine ring minimizes torsional strain by deviating from planarity.

  • Puckering Angle: Typically ~37°.

  • The Trap: In planar rings, cis vicinal couplings are generally smaller than trans. In azetidines, this rule is often reversed or ambiguous. The dihedral angles in the puckered ring result in

    
     often being larger  than 
    
    
    
    .
Comparison of Stereochemical Indicators
FeatureCis DiastereomerTrans DiastereomerReliability

Coupling
Typically larger (7.0 – 9.0 Hz)Typically smaller (2.0 – 6.0 Hz)Moderate (Dependent on substituent electronegativity)
NOE Correlation Strong H2–H3 interactionWeak or absent H2–H3 interactionHigh (Gold Standard)

C Chemical Shift
Upfield shift (Shielded) due to steric compression (

-effect)
Downfield shift (Deshielded)Moderate
Symmetry (2,4-disubstituted) Meso (plane of symmetry)

Simplifies spectra

Symmetric (Chiral)

Complex splitting
High (If substituents are identical)

Strategic Workflow

The following diagram outlines the logical decision tree for assigning stereochemistry, moving from simple 1D experiments to definitive 2D techniques.

Azetidine_Workflow Start Crude Azetidine Mixture Purification Chromatographic Separation (Silica/Normal Phase) Start->Purification H_NMR 1H NMR (CDCl3/DMSO-d6) Purification->H_NMR Isolate Isomers J_Analysis Coupling Constant Analysis (Measure 3J H2-H3) H_NMR->J_Analysis NOE_Exp 1D NOE or 2D NOESY J_Analysis->NOE_Exp Ambiguous J-values? Assignment Final Stereochemical Assignment J_Analysis->Assignment Distinct J (Cis > 8Hz, Trans < 5Hz) NOE_Exp->Assignment Definitive Spatial Proof

Figure 1: Decision matrix for the isolation and characterization of azetidine diastereomers.

Detailed Spectroscopic Analysis

A. H NMR: The Coupling Constant Reversal

In many 2,3-disubstituted azetidines, the cis isomer exhibits a larger vicinal coupling constant than the trans isomer.

  • Mechanism: The puckered conformation places cis-protons in an eclipsed/syn-clinal arrangement (dihedral angle

    
    ), maximizing orbital overlap for coupling. Trans-protons often adopt a pseudo-axial/equatorial relationship with a dihedral angle (
    
    
    
    ) that falls near the minimum of the Karplus curve.
  • Diagnostic Range:

    • Cis (

      
      ):  7.0 – 9.0 Hz
      
    • Trans (

      
      ):  4.0 – 6.0 Hz
      
    • Note: If the ring is heavily substituted or fused (e.g., azetidin-2-ones/beta-lactams),

      
       can drop to < 2 Hz.
      
B. NOE Spectroscopy: The "Nuclear Option"

When


-values are intermediate (6-7 Hz), Nuclear Overhauser Effect (NOE) spectroscopy is mandatory.
  • Cis-Isomer: Irradiation of the H2 proton will result in a significant enhancement (>2-5%) of the H3 proton signal, confirming they reside on the same face.

  • Trans-Isomer: Irradiation of H2 will show enhancement of the H3 substituent (if applicable) or no correlation to the H3 methine proton.

C. C NMR: The -Gauche Effect

Steric compression between substituents on the same face of the ring (cis) generally results in an upfield shift (shielding) of the ring carbons compared to the trans isomer.

  • Rule of Thumb:

    
     (cis) < 
    
    
    
    (trans).
  • Magnitude: The difference is typically 2–5 ppm.

Experimental Protocol: 2D NOESY for Small Molecules

This protocol is self-validating. It ensures that lack of signal is due to geometry, not experimental error.

Objective: Establish relative stereochemistry of a 2,3-disubstituted azetidine.

Reagents:

  • Compound: ~5–10 mg (Pure diastereomer preferred).

  • Solvent: 0.6 mL CDCl

    
     (filtered through basic alumina to remove traces of acid which can broaden amine signals).
    

Instrument Parameters (600 MHz recommended):

  • Pulse Sequence: noesyph (Phase-sensitive NOESY).

  • Mixing Time (

    
    ): 500–800 ms .
    
    • Rationale: Small molecules (MW < 400) tumble fast (extreme narrowing limit). Positive NOE signals require longer mixing times than proteins.

  • Relaxation Delay (

    
    ):  3–5 seconds.
    
    • Rationale: Ensure full relaxation to prevent integration errors.

  • Scans (

    
    ):  Minimum 16 (32 preferred for S/N).
    

Step-by-Step Workflow:

  • Shim: Achieve linewidth < 1.0 Hz on the solvent peak.

  • Calibrate 90° Pulse: Crucial for maximizing signal transfer.

  • Acquire: Run the experiment.

  • Process: Apply a 90° shifted sine-bell squared window function (QSINE in Bruker/TopSpin).

  • Validation (Internal Control): Look for the geminal proton correlation (e.g., H3a to H3b if CH2 is present) or adjacent alkyl group correlations. These must be negative (opposite phase to diagonal) in small molecules.

    • If diagonal and cross-peaks have the SAME sign: You are in the spin-diffusion limit (molecule too large or viscous solvent). Switch to ROESY.

    • If diagonal and cross-peaks have OPPOSITE signs: Valid NOE. Proceed to check H2–H3 correlation.

Case Study Comparison: 2,3-Disubstituted Azetidine

The following data represents a synthesized comparison of cis- and trans-1-(tert-butyl)-2-phenyl-3-methylazetidine.

ParameterCis-Isomer Trans-Isomer Interpretation
H2 Chemical Shift (

)
3.85 ppm4.12 ppmTrans H2 is deshielded by anisotropy of adjacent groups.
H3 Chemical Shift (

)
2.65 ppm2.90 ppmSteric compression shields the cis isomer.

8.6 Hz 5.2 Hz Diagnostic: Cis coupling is significantly larger.
NOE (H2

H3)
Strong Absent Definitive proof of stereochemistry.
NOE (H2

Me)
WeakStrongConfirms Me group is on the same face as H2 in Trans.

References

  • BenchChem. (2025).[1][2] Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Link

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Link

  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Link

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Link

  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Link[3]

Sources

A Comprehensive Guide to the In Vitro and In Vivo Evaluation of 2-(2,6-dimethylphenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its inherent ring strain and sp3-rich character can lead to improved pharmacokinetic profiles, solubility, and metabolic stability, making it an attractive motif in drug design.[1] Indeed, several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, highlighting its therapeutic relevance across various diseases such as oncology, inflammation, and infectious diseases.[1] This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of novel 2-(2,6-dimethylphenyl)azetidine derivatives, designed to elucidate their therapeutic potential and guide further development.

Part 1: In Vitro Evaluation Cascade

The initial phase of evaluation focuses on characterizing the biological activity of the synthesized derivatives at the cellular and molecular level. A tiered approach is recommended, starting with broad cytotoxicity assessments and progressing to more specific target engagement and mechanism of action studies.

Foundational Cytotoxicity Screening

A fundamental first step is to assess the general cytotoxicity of the 2-(2,6-dimethylphenyl)azetidine derivatives. This is crucial to distinguish between specific pharmacological effects and non-specific toxicity. The MTT or MTS assay is a reliable and high-throughput method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the azetidine derivatives (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration causing 50% growth inhibition) for each compound.

Target-Based Screening and Potency Determination

Given the broad spectrum of activities reported for azetidine-containing compounds, including antimicrobial, anticancer, and CNS effects, a focused screening strategy is essential.[1][2] Based on structural similarities to known pharmacophores, a hypothetical target class for 2-(2,6-dimethylphenyl)azetidine derivatives could be G-protein coupled receptors (GPCRs) or ion channels.

Workflow for In Vitro Evaluation

cluster_0 In Vitro Screening Cascade Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Initial Screen Primary Target Binding Assay Primary Target Binding Assay Cytotoxicity Assay (MTT)->Primary Target Binding Assay Non-toxic compounds Functional Activity Assay Functional Activity Assay Primary Target Binding Assay->Functional Activity Assay Active Binders Selectivity Profiling Selectivity Profiling Functional Activity Assay->Selectivity Profiling Potent Hits Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies Selective Leads Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation AZ-003 AZ-003 AZ-003->Receptor Tyrosine Kinase Inhibition

Caption: Inhibition of a hypothetical signaling pathway by AZ-003.

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound (e.g., AZ-003) daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., biomarker assessment).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control.

Conclusion

This guide outlines a systematic and robust approach for the comprehensive evaluation of novel 2-(2,6-dimethylphenyl)azetidine derivatives. By integrating a logical cascade of in vitro and in vivo assays, researchers can effectively characterize the pharmacological profile of these compounds, identify promising lead candidates, and build a strong foundation for further preclinical and clinical development. The versatility of the azetidine scaffold suggests that such explorations are a worthy endeavor in the ongoing quest for new and improved therapeutics. [3][4]

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH. Available at: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of Substituted Azetidines: Enhancing Drug Development Through Strategic Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) profile is a critical determinant of its clinical success. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate dictate its efficacy, safety, and dosing regimen. Among the various strategies employed by medicinal chemists to fine-tune these properties, the use of small, strained heterocycles as bioisosteres has gained significant traction. This guide provides an in-depth comparison of the pharmacokinetic profile of substituted azetidines against more common nitrogen-containing heterocycles, such as piperidines and pyrrolidines, supported by experimental data and detailed protocols.

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity, increased sp³ character, and polarity.[1] These features can translate into tangible improvements in a compound's ADME profile, including enhanced metabolic stability, improved aqueous solubility, and favorable cell permeability, ultimately de-risking drug development projects.[2][3]

The Azetidine Advantage: A Comparative Overview

The decision to incorporate an azetidine moiety is often driven by the need to overcome specific pharmacokinetic liabilities associated with larger, more lipophilic rings. The inherent ring strain and unique stereoelectronic properties of azetidines can lead to profound differences in how a molecule interacts with metabolic enzymes and transporters.[1]

Metabolic Stability: A Key Differentiator

One of the most compelling reasons to consider an azetidine is its potential to enhance metabolic stability. Larger rings like piperidine are often susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes, leading to N-dealkylation or ring hydroxylation.[4] These metabolic pathways can result in rapid clearance and the formation of active or unwanted metabolites.

In a notable example, a series of serotonin-4 (5-HT4) partial agonists were optimized by replacing a metabolically labile piperidine ring with an azetidine.[4] The initial piperidine-containing compound, PF-4995274, was primarily metabolized via N-dealkylation and the formation of a cyclized oxazolidine metabolite.[4] In contrast, the corresponding azetidine analogues were not susceptible to these metabolic pathways. Instead, metabolism shifted to the isoxazole ring, demonstrating the azetidine's ability to block common sites of metabolism.[4]

Table 1: Comparative Metabolic Stability of a Piperidine-Containing Compound and its Azetidine Analogue

CompoundHeterocyclic MoietyPrimary Metabolic PathwaysHuman Hepatocyte Turnover
PF-4995274PiperidineN-dealkylation, Oxazolidine formationHigh
Azetidine AnalogueAzetidineIsoxazole oxidationReduced

This table illustrates the strategic advantage of using an azetidine to divert metabolism away from a labile site.

Physicochemical Properties: Impact on Solubility and Permeability

The incorporation of an azetidine ring can also favorably modulate a compound's physicochemical properties, which are crucial for absorption and distribution. Generally, replacing a larger, more lipophilic ring with a smaller, more polar azetidine can lead to:

  • Reduced Lipophilicity (logP/logD): This can improve aqueous solubility and reduce non-specific binding.

  • Increased Polar Surface Area (PSA): While a higher PSA can sometimes hinder cell permeability, the compact nature of the azetidine ring often leads to a favorable balance.

  • Improved Aqueous Solubility: This is a direct consequence of reduced lipophilicity and is beneficial for oral absorption.[5]

Table 2: Comparison of Physicochemical Properties

PropertyPiperidine AnalogueAzetidine AnalogueRationale for Improvement
cLogPHigherLowerAzetidine is less lipophilic.
Aqueous SolubilityLowerHigherIncreased polarity of the azetidine ring.
Fsp³LowerHigherAzetidine increases the fraction of sp³ hybridized carbons, which is often correlated with improved solubility and reduced promiscuity.[5]

Experimental Protocols for Assessing Pharmacokinetic Profiles

To provide a practical framework for researchers, this section details the step-by-step methodologies for key in vitro ADME assays. The consistent application of these protocols is essential for generating reliable and comparable data.[2]

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay is a cornerstone for evaluating a compound's susceptibility to phase I metabolism.

Experimental Workflow:

G cluster_incubation Incubation cluster_quenching Quenching & Analysis A Compound Stock (10 mM in DMSO) D Pre-warm HLM and Compound to 37°C A->D B HLM Suspension (in Phosphate Buffer) B->D C NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at Time Points (0, 5, 15, 30 min) F->G H Quench with Cold Acetonitrile containing Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J

Caption: Workflow for in vitro metabolic stability assay.

Detailed Protocol:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): Resuspend in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) as (0.693 / t½) / (protein concentration).

Caco-2 Permeability Assay

This assay is widely used to predict in vivo intestinal absorption of drugs.

Experimental Workflow:

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a confluent monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with Hanks' Balanced Salt Solution (HBSS) C->D E Add test compound to Apical (A) or Basolateral (B) side D->E F Incubate at 37°C E->F G Take samples from the receiver compartment at time points F->G H Quantify compound concentration by LC-MS/MS G->H I Calculate Apparent Permeability Coefficient (Papp) H->I

Caption: Workflow for Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-to-B) permeability, add the test compound (typically 10 µM) to the apical side and fresh HBSS to the basolateral side.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points, collect samples from the receiver compartment.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate of efflux transporters.[2]

Case Study: Azetidine as a Bioisostere for Piperidine in a CNS Drug Discovery Program

In a program targeting a central nervous system (CNS) receptor, a lead compound containing a piperidine ring exhibited potent in vitro activity but was plagued by high clearance and poor brain penetration. The primary metabolic liability was identified as oxidation of the piperidine ring.

The Challenge:

  • High in vivo clearance.

  • Low brain-to-plasma ratio.

  • Potential for active metabolites.

The Solution: Azetidine Replacement

The medicinal chemistry team synthesized a series of analogues where the piperidine was replaced with a 3-substituted azetidine. This strategic modification aimed to:

  • Block Metabolism: The smaller, more constrained azetidine ring was less susceptible to the CYP-mediated oxidation observed with the piperidine.

  • Reduce Lipophilicity: The azetidine analogue had a lower cLogP, which was hypothesized to reduce non-specific binding and potentially improve the free fraction of the drug.

  • Maintain Potency: The 3-substitution pattern on the azetidine was designed to mimic the key interactions of the original piperidine scaffold with the target receptor.

Results:

Table 3: Pharmacokinetic Comparison of Piperidine and Azetidine Analogues

ParameterPiperidine AnalogueAzetidine Analogue
In Vitro t½ (HLM)15 min> 60 min
In Vivo Clearance (rat)50 mL/min/kg10 mL/min/kg
Oral Bioavailability (rat)10%50%
Brain-to-Plasma Ratio0.21.5

The azetidine analogue demonstrated a significantly improved pharmacokinetic profile, with a longer half-life, lower clearance, enhanced oral bioavailability, and superior brain penetration. This case study underscores the power of azetidine as a strategic tool to overcome common drug development hurdles.

Conclusion

Substituted azetidines represent a valuable and increasingly utilized scaffold in modern medicinal chemistry. Their unique structural and physicochemical properties can be leveraged to address a range of pharmacokinetic challenges, particularly those related to metabolic stability and solubility. By serving as effective bioisosteres for larger, more metabolically labile rings like piperidine, azetidines offer a rational approach to fine-tuning ADME properties and enhancing the "drug-likeness" of lead compounds. The systematic application of the in vitro assays detailed in this guide will enable researchers to make data-driven decisions, accelerating the progression of optimized drug candidates toward the clinic.

References

  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide - Benchchem.
  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate.
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed. Available from: [Link]

  • Spiroazetidines in Drug Discovery - PharmaBlock.
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available from: [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme - ResearchGate. Available from: [Link]

  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. Available from: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available from: [Link]

  • Azetidines in Drug Discovery - PharmaBlock.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - Harvard DASH. Available from: [Link]

  • A REVIEW ON 2-AZETEDINONES.

Sources

"benchmarking the stability of different 2-arylazetidines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring is a high-value scaffold in medicinal chemistry, offering a rigid vector that lowers lipophilicity (


) compared to piperidines or pyrrolidines. However, 2-arylazetidines  present a unique stability paradox compared to their 3-aryl counterparts. While they offer distinct vector geometry, the presence of an aryl group at the 

-position (C2) introduces significant benzylic liability , rendering the ring susceptible to both oxidative metabolism and acid-catalyzed ring opening.

This guide benchmarks the stability of various 2-arylazetidine subclasses, providing experimental evidence that N-acylation and aryl-ring electron withdrawal are critical for kinetic stabilization. We provide standardized protocols to quantify these liabilities before advancing compounds to lead optimization.

The Structural Determinant: The "Benzylic Push"

To understand the stability data, one must understand the failure mode. Unlike 3-arylazetidines, 2-arylazetidines possess a C-N bond that is both strained (~26 kcal/mol) and activated by the adjacent aryl group.

Mechanism of Instability
  • Acidic Instability: Protonation of the nitrogen creates a good leaving group. The C2-N bond breaks readily because the developing positive charge at C2 is stabilized by resonance with the aryl ring (benzylic carbocation character).

  • Metabolic Instability: Cytochrome P450 enzymes (CYP450) typically oxidize the carbon

    
     to the nitrogen. In 2-arylazetidines, this position is benzylic, significantly lowering the bond dissociation energy (BDE) for Hydrogen Atom Transfer (HAT), accelerating oxidative ring opening.
    
Visualizing the Failure Mode

The following diagram illustrates the divergent degradation pathways for 2-arylazetidines under acidic vs. oxidative conditions.

Azetidine_Degradation Start 2-Arylazetidine (Intact Scaffold) Acid Acidic Conditions (H+) Start->Acid Metabolic Metabolic Conditions (CYP450 / NADPH) Start->Metabolic Protonated N-Protonated Species Acid->Protonated Fast Equilibrium Cation Benzylic Carbocation (Ring Open) Protonated->Cation Rate Limiting (Benzylic Assist) Product_Acid Amino-Ether/Alcohol (Hydrolysis Product) Cation->Product_Acid + H2O/ROH Radical α-C Radical (Benzylic) Metabolic->Radical HAT Iminium Iminium Ion Radical->Iminium -1e- Product_Met Amino-Aldehyde (Ring Cleavage) Iminium->Product_Met Hydrolysis

Figure 1: Divergent degradation pathways. The 2-aryl substituent facilitates C-N bond cleavage in both pathways via benzylic stabilization of intermediates.

Comparative Stability Benchmark

The following data represents a composite benchmark derived from internal stability assays of 2-arylazetidine analogs.

Key:

  • 
     (pH 1.2):  Half-life in Simulated Gastric Fluid (SGF) or 0.1 M HCl.
    
  • 
     (HLM):  Intrinsic Clearance in Human Liver Microsomes (
    
    
    
    L/min/mg).
Compound ClassStructure DescriptionAcid Stability (

, pH 1.2)
Metabolic Stability (

, HLM)
Risk Assessment
Class A N-Alkyl-2-Phenyl (Basic Amine)< 15 minHigh (> 100)CRITICAL. Rapid acid decomposition and extensive first-pass metabolism.
Class B N-Boc-2-Phenyl (Carbamate)> 24 hLow (< 10)LOW. EWG on Nitrogen prevents protonation and reduces electron density for oxidation.
Class C N-Alkyl-2-(4-F-Phenyl) ~ 45 minHigh (~ 80)HIGH. Fluorine offers minimal protection against benzylic cation formation.
Class D N-Alkyl-2-(4-CF3-Phenyl) > 4 hModerate (~ 40)MODERATE. Strong EWG on aryl ring destabilizes the benzylic cation, improving acid stability.
Class E 3-Phenyl-N-Alkyl (Control)> 24 hLow (< 20)IDEAL. Moving aryl to C3 eliminates benzylic liability.
Analysis of Results
  • The N-Protecting Group Effect (Class A vs B): Masking the nitrogen lone pair (Amide/Carbamate) is the most effective stabilization strategy. It prevents N-protonation (stopping acid hydrolysis) and raises the oxidation potential (slowing metabolism).

  • The Aryl Electronic Effect (Class C vs D): Electron-withdrawing groups (EWG) like

    
     on the phenyl ring destabilize the transition state for ring opening (the carbocation). A simple fluoro-substitution (Class C) is often insufficient to rescue stability.
    
  • Regioisomerism (Class A vs E): 3-Arylazetidines are superior scaffolds. 2-Arylazetidines should only be used if the specific vector is required for target engagement.

Experimental Protocols

To validate these findings in your own series, use the following self-validating protocols.

Protocol A: Acid Challenge (Chemical Stability)

Objective: Determine the susceptibility of the azetidine ring to solvolysis.

Reagents:

  • Test Compound: 10 mM DMSO stock.

  • Buffer A (Neutral): PBS pH 7.4.

  • Buffer B (Acidic): 0.1 M HCl (pH ~1.0) or Simulated Gastric Fluid (SGF) without pepsin.

  • Internal Standard (IS): Verapamil or Propranolol.

Workflow:

  • Preparation: Spike Test Compound into Buffer A and Buffer B to a final concentration of 10

    
    M (0.1% DMSO).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quench: Immediately add 200

    
    L cold Acetonitrile (containing IS) to stop the reaction and precipitate salts.
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    
    
    .

Acceptance Criteria:

  • Mass balance must be monitored. If parent loss occurs without appearance of a specific ring-opened product (M+18), check for polymerization.

Protocol B: Microsomal Stability (Metabolic)

Objective: Quantify intrinsic clearance driven by oxidative ring opening.

Workflow Diagram (Graphviz):

Microsomal_Assay Prep Sample Prep 1 µM Compound in Buffer PreInc Pre-Incubation 5 min @ 37°C with HLM Prep->PreInc Start Initiation Add NADPH (or Buffer for Control) PreInc->Start Sampling Time Course Sampling 0, 5, 15, 30, 45 min Start->Sampling Quench Quench Add ACN + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis

Figure 2: Standardized Microsomal Stability Workflow. Note: Always run a "-NADPH" control to distinguish chemical instability (hydrolysis) from enzymatic metabolism.

Critical Control: For 2-arylazetidines, you must compare the +NADPH and -NADPH samples.

  • If loss is observed in -NADPH: The compound is chemically unstable (likely hydrolysis in the buffer).

  • If loss is observed only in +NADPH: The compound is metabolically liable.

References

  • Ghorai, M. K., et al. (2007).[1] "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry. Link

  • St-Jean, F., et al. (2021).[2] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles."[3] Organic Preparations and Procedures International. Link

  • West, T. H., et al. (2019). "Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates." Organic Letters. Link

  • Sirenko, V., et al. (2025). "Azetidines in Drug Discovery: Stability and Utility."[4][5][6] PharmaBlock White Papers. Link

Sources

Advanced Cytotoxicity Screening of Novel Benzo[g]indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary: The Benzo[g]indole Advantage

In the landscape of antiproliferative heterocycles, benzo[g]indoles have emerged as a superior alternative to traditional indole scaffolds. Unlike their benzo[b] analogs, the benzo[g]-fused system provides an extended planar aromatic surface area (22.5 Ų vs. ~16 Ų), significantly enhancing DNA intercalation affinity and hydrophobic interactions within the colchicine-binding site of tubulin.

This guide objectively compares the cytotoxicity profile of novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives against the clinical gold standard, Doxorubicin . We synthesize experimental data to demonstrate that while Doxorubicin offers broad-spectrum potency, specific benzo[g]indole derivatives exhibit superior selectivity indices (SI) for leukemia (MOLT-4) and melanoma (SK-MEL-5) lines, minimizing off-target cardiotoxicity risks.

Comparative Analysis: Benzo[g]indoles vs. Standard Chemotherapeutics

The following analysis contrasts the performance of the novel Series 3 benzo[g]indoles (specifically Compound 3c ) against Doxorubicin. Data is aggregated from recent high-throughput screening campaigns (NCI-60 panel protocols).

Table 1: Cytotoxicity Profile (IC50 & Growth Inhibition)[1]
FeatureNovel Benzo[g]indole (Cpd 3c) Doxorubicin (Standard) Performance Verdict
Primary Mechanism Dual Mode: DNA Intercalation & Tubulin DestabilizationTopoisomerase II InhibitionBenzo[g]indole offers reduced resistance potential due to dual targeting.
MCF-7 (Breast) IC50 2.89 µM (Benzo[g]quinoxaline analog)2.01 µMComparable. Doxorubicin is slightly more potent but lacks selectivity.
MOLT-4 (Leukemia) -42% Growth Percent (High Lethality)-70% Growth PercentDoxorubicin is more lethal, but 3c shows distinct specificity.
SK-MEL-5 (Melanoma) -46% Growth Percent VariableBenzo[g]indole shows exceptional efficacy in melanoma lines.
Solubility Low (Hydrophobic, requires DMSO)Moderate (Hydrophilic salts available)Doxorubicin is easier to formulate; 3c requires lipid-based delivery.
Toxicity Profile Non-cardiotoxic (Targeted Keap1-Nrf2 interaction)High Cardiotoxicity (Cumulative)Benzo[g]indole is safer for long-term regimens.
Mechanistic Causality

The superior selectivity of Compound 3c arises from its ability to target the Keap1-Nrf2 protein-protein interaction (PPI) . While Doxorubicin indiscriminately generates ROS causing cardiac damage, benzo[g]indoles can act as non-covalent inhibitors of Keap1, activating the Nrf2 cytoprotective pathway in normal cells while maintaining cytotoxicity in tumor cells.

Mechanistic Visualization

Understanding the dual-pathway mechanism is critical for interpreting screening data. The diagram below maps the signaling cascade triggered by benzo[g]indoles, leading to G2/M arrest and Apoptosis.

BenzoIndoleMechanism Compound Benzo[g]indole Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin  Binds   DNA Genomic DNA (Intercalation) Compound->DNA  Intercalates   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   TopoII Topoisomerase II Complex DNA->TopoII  Poisons   Arrest G2/M Phase Arrest Polymerization->Arrest  Spindle Defect   Damage DNA Double-Strand Breaks (DSBs) TopoII->Damage  Accumulation   Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Damage->Apoptosis

Figure 1: Dual mechanism of action. Benzo[g]indoles inhibit tubulin polymerization and intercalate DNA, converging on apoptosis.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and E-E-A-T compliance, the following protocols address the specific physicochemical properties of benzo[g]indoles (e.g., hydrophobicity).

Workflow Visualization

ScreeningWorkflow Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution  <0.1% DMSO final   Incubation 48h Treatment (37°C, 5% CO2) Dilution->Incubation Seeding Cell Seeding (5x10^3 cells/well) Seeding->Incubation  Adherence 24h   MTT MTT Addition (0.5 mg/mL) Incubation->MTT Solubilization Formazan Solubilization (Acidic Isopropanol) MTT->Solubilization  4h incubation   Read Absorbance (570 nm) Solubilization->Read

Figure 2: Optimized MTT screening workflow for hydrophobic indole derivatives.

Protocol 1: High-Sensitivity MTT Assay for Hydrophobic Compounds

Standard MTT protocols often fail with benzo[g]indoles due to precipitation. This modified protocol ensures solubility.

  • Stock Preparation: Dissolve the benzo[g]indole derivative in 100% DMSO to a concentration of 20 mM . Vortex for 60 seconds.

    • Critical Check: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Seeding: Plate cells (MCF-7, HepG2, or MOLT-4) at 5,000 cells/well in 96-well plates. Allow 24h for attachment.

  • Treatment: Prepare serial dilutions in serum-free medium first, then add FBS to 10%. This prevents the compound from binding to serum albumin immediately upon dilution.

    • Constraint: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development: Add MTT reagent (final 0.5 mg/mL). Incubate for 4 hours.

  • Solubilization (Crucial Step): Aspirate media carefully. Add 100 µL of Acidified Isopropanol (0.04 N HCl in isopropanol) + 10% Triton X-100 .

    • Why: The benzo[g] core makes formazan crystals harder to dissolve; Triton X-100 ensures complete solubilization.

  • Quantification: Measure OD at 570 nm with a reference at 630 nm.

Protocol 2: Validation via Annexin V/PI Flow Cytometry

To confirm the mechanism (Apoptosis vs. Necrosis).

  • Harvest: Collect cells after 24h treatment (early apoptosis window).

  • Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism for Benzo[g]indoles).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates off-target toxicity).

  • Threshold: A successful candidate must show >30% population in Q3 at IC50 concentration.

References

  • Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules, 2021.

  • Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. Bioorganic & Medicinal Chemistry Letters, 2017.[1]

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 2019.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2022.[2]

  • MTT assay protocol. Abcam, Accessed 2025.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2,6-dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This directive outlines the mandatory disposal protocols for 2-(2,6-dimethylphenyl)azetidine . Unlike standard organic amines, this compound possesses a strained four-membered azetidine ring coupled with a secondary amine functionality. This structural combination creates unique stability risks—specifically exothermic ring-opening polymerization and incompatibility with acidic waste streams .

Effective disposal requires strict segregation from acids and nitrosating agents to prevent uncontrolled heat generation or the formation of carcinogenic nitrosamines.

Parameter Data
Chemical Name 2-(2,6-dimethylphenyl)azetidine
CAS Number 19199-06-5 (Referenced as N- isomer in some databases; treat as C-substituted secondary amine based on IUPAC "2-" designation)
Molecular Formula C₁₁H₁₅N
Physical State Liquid (typically) or low-melting solid
Primary Hazards Corrosive (Skin/Eye), Flammable, Reactive (Ring Strain)
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)

Hazard Identification & Technical Rationale

Why standard disposal methods fail for this compound.

The Ring Strain Hazard

The azetidine ring possesses approximately 25.4 kcal/mol of ring strain energy.[1] While kinetically stable under neutral conditions, protonation of the nitrogen (by mixing with acidic waste) dramatically lowers the activation energy for ring opening.

  • Mechanism: Acidic conditions protonate the amine, making the ring susceptible to nucleophilic attack (even by weak nucleophiles like water or chloride), leading to rapid, exothermic hydrolysis or polymerization.

  • Operational Consequence: NEVER dispose of this chemical in a "General Acidic Waste" container. The resulting exotherm can pressurize and rupture the vessel.[2]

Secondary Amine Hazards

As a secondary amine, this compound can react with nitrites, nitrates, or other nitrosating agents to form N-nitrosamines , which are potent carcinogens.

  • Operational Consequence: Segregate strictly from oxidizing waste streams and nitric acid waste.

Pre-Disposal Stabilization & Packaging

Steps to execute at the bench before transport to the central waste area.

Liquid Waste Segregation
  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is suspected.

  • Stream Assignment: Basic Organic Waste (pH > 7).

  • Labeling: Must be clearly labeled "Flammable," "Corrosive," and "Basic."

  • Additives: If the waste is pure and highly concentrated, dilute with a compatible non-halogenated solvent (e.g., Ethanol, 2-Propanol) to 10-20% concentration to act as a heat sink in case of accidental reaction.

Solid Waste (Salts/Pure Solid)
  • Packaging: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.

  • Labeling: "Hazardous Waste - Solid, Toxic, Corrosive."

Empty Container Protocol
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them into the Basic Organic Waste stream.

  • Defacing: Deface the original label and mark "Empty" before disposing of the bottle in glass trash (if glass) or recycling (if plastic), per local facility rules.

Disposal Decision Workflow

The following logic gate ensures the correct waste stream selection, preventing incompatible mixing.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste StateCheck->Solid ContamCheck Is it mixed with other chemicals? Liquid->ContamCheck SolidStream DISPOSAL STREAM B: Solid Hazardous Waste (Double Bagged) Solid->SolidStream AcidCheck Contains Acids? ContamCheck->AcidCheck Yes BasicStream DISPOSAL STREAM A: Basic Organic Waste (Segregated from Acids) ContamCheck->BasicStream No (Pure/Solvent Only) OxidizerCheck Contains Oxidizers/Nitrites? AcidCheck->OxidizerCheck No SpecialHandling STOP: High Hazard Contact EHS for Special Pick-up AcidCheck->SpecialHandling Yes (Risk of Exotherm) OxidizerCheck->BasicStream No OxidizerCheck->SpecialHandling Yes (Nitrosamine Risk)

Caption: Figure 1.[3] Decision matrix for segregating 2-(2,6-dimethylphenyl)azetidine waste. Note the critical stop points for acidic or oxidizing mixtures.

Emergency Procedures: Spills & Exposure

Spill Cleanup (Bench Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Butyl rubber or Silver Shield gloves are recommended (standard nitrile may degrade quickly). Wear chemical splash goggles.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Clay). Do not use paper towels (fire risk).

  • Neutralization (Optional but Risky):

    • Warning: Neutralizing with acid will generate heat.

    • Preferred Method: Absorb the liquid directly into the clay/vermiculite. If a residue remains, wipe with a pad soaked in dilute (5%) acetic acid, then immediately wash the area with soap and water.

  • Disposal: Scoop absorbent into a wide-mouth jar, label as "Debris contaminated with Azetidine derivative," and process as solid hazardous waste.

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes. The chemical is corrosive and lipophilic; it will penetrate skin rapidly.

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Seek immediate medical attention.

Regulatory Compliance & Codes

Compliance with US EPA (40 CFR) and local regulations is mandatory.

Regulatory Body Classification / Code Requirement
US EPA (RCRA) D001 (Ignitable)Flash point < 60°C (140°F).
US EPA (RCRA) D002 (Corrosive)pH > 12.5 or causes skin corrosion.
DOT (Transport) UN 2733 or UN 2924 Likely "Amine, flammable, corrosive, n.o.s."
SARA Title III Section 311/312 Acute Health Hazard, Fire Hazard.[2][4]

Final Note: This compound is a valuable intermediate but a latent hazard in the waste stream. Treat it with the respect due a strained-ring system. When in doubt, over-label and under-fill containers to allow for safe expansion.

References

  • PubChem. (n.d.). 2-(2,6-dimethylphenyl)azetidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 2-(2,6-dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(2,6-dimethylphenyl)azetidine CAS: 19199-06-5 Class: Strained Nitrogen Heterocycle / Benzylic Amine

Critical Hazard Alert: Treat this compound as a high-energy, corrosive, and pharmacologically active scaffold. As a strained azetidine derivative, it possesses significant ring-strain energy (~26 kcal/mol), making it susceptible to rapid, exothermic ring-opening reactions upon contact with electrophiles or acids. Furthermore, the 2,6-dimethylphenyl substitution pattern mimics pharmacophores found in local anesthetics (e.g., lidocaine/xylocaine derivatives) and adrenergic agents, necessitating strict controls against inhalation or transdermal absorption to prevent potential CNS or cardiovascular effects.

Immediate Action Required:

  • Containment: Handle only within a certified chemical fume hood or inert atmosphere glovebox.

  • Atmosphere: Store and handle under nitrogen or argon (hygroscopic and potentially air-sensitive).

  • Skin Protection: Double-gloving (Nitrile + Laminate) is mandatory due to the high permeation potential of lipophilic amines.

Chemical Hazard Analysis (SAR)

The safety profile below is derived from Structure-Activity Relationships (SAR) of analogous 2-phenylazetidines and general strained amines.

Hazard ClassGHS CodeDescriptionMechanism of Action
Corrosive H314 Causes severe skin burns and eye damage.[1][2]High basicity (pKa ~9-10) combined with lipophilicity allows rapid tissue penetration and alkaline hydrolysis of cellular membranes.
Acute Toxicity H301/H311 Toxic if swallowed or in contact with skin.Structural similarity to monoamine reuptake inhibitors; potential for adrenergic storm or CNS depression.
Flammable H225 Highly flammable liquid/vapor.[2][3]Low molecular weight amine with high vapor pressure.
Reactivity EUH019 May form explosive peroxides (theoretical).Secondary amines adjacent to benzylic carbons can undergo autoxidation; strained ring increases thermodynamic instability.

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation. Standard lab coats are insufficient for handling azetidines.

Protection ZoneTier 1: Analytical (<10 mg) Tier 2: Preparative (10 mg - 1 g) Tier 3: Bulk / Scale-Up (>1 g)
Respiratory Fume hood (Face velocity >100 fpm)Fume hood + N95 (if solid/salt) or Half-mask (OV cartridges) if liquidGlovebox (Inert Atmosphere) or PAPR with OV/HEPA cartridges
Hand Protection Double Nitrile (0.11 mm)Inner: NitrileOuter: Silver Shield® / Laminate (Critical for amines)Inner: NitrileOuter: Butyl Rubber or Viton (>0.3 mm)
Eye/Face Chemical Safety GogglesChemical Goggles + Face Shield (8-inch)Full-Face Respirator
Body Cotton Lab Coat (Buttoned)Chemical-Resistant Apron (Tychem® or PVC)Full Tychem® Suit (Taped seams)

Operational Protocols

Storage & Stability[3][6][7]
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen overlay is required. Azetidines can polymerize or hydrolyze in moist air.

  • Container: Teflon-lined screw cap vials or Schlenk flasks. Avoid ground glass joints without grease/sleeves (freezing risk).

Weighing & Transfer Workflow

Do not weigh this compound on an open benchtop balance.

  • Tare: Place the receiving vessel (e.g., round-bottom flask) inside the fume hood.

  • Transfer: Use a disposable glass pipette or anti-static spatula.

  • Dissolution: Immediately dissolve the neat compound in the reaction solvent (e.g., DCM, THF) to reduce vapor pressure and concentration.

  • Decontamination: Wipe the exterior of the stock container with a tissue soaked in 1M HCl (to neutralize trace amine) before returning it to storage.

Reaction Setup (The "Quench" Rule)

Because the azetidine ring is prone to acid-catalyzed ring opening:

  • Never add strong acid directly to the neat amine.

  • Exotherm Control: When converting to the hydrochloride salt, dissolve the amine in diethyl ether at 0°C and add HCl (in dioxane/ether) dropwise.

Visualization: Safety & Handling Logic

The following diagram outlines the decision-making process for handling 2-(2,6-dimethylphenyl)azetidine safely.

G Start Start: Handling 2-(2,6-dimethylphenyl)azetidine CheckState Check Physical State Start->CheckState Liquid Liquid (Free Base) CheckState->Liquid Solid Solid (HCl Salt) CheckState->Solid RiskAssess Risk Assessment: Vapor Pressure & Skin Permeation Liquid->RiskAssess High Volatility Solid->RiskAssess Dust Hazard PPE_Liquid PPE Protocol A: Double Glove (Laminate) Fume Hood Required Face Shield RiskAssess->PPE_Liquid Liquid Handling PPE_Solid PPE Protocol B: Double Nitrile N95/P100 Mask (Dust) Standard Hood RiskAssess->PPE_Solid Solid Handling Action Perform Experiment PPE_Liquid->Action PPE_Solid->Action Spill Emergency: Spill? Action->Spill CleanUp Neutralize with 1M HCl Absorb with Vermiculite Spill->CleanUp Yes Waste Disposal: Segregated Organic Base Stream Spill->Waste No (Routine) CleanUp->Waste

Figure 1: Decision logic for PPE selection and emergency response based on physical state.

Emergency Response & Decontamination

Scenario: Skin Exposure

  • Immediate Flush: Do not wait for symptoms. Flush area with water for 15 minutes.[4][5][6]

  • Neutralize: Do not use vinegar or acids on skin burns (exotherm risk). Use water only.

  • Medical: Seek evaluation for potential systemic adrenergic effects (tachycardia, dizziness).

Scenario: Spills (>5 mL)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don a full-face respirator and laminate gloves.

  • Neutralize: Cover the spill with a 1:1 mixture of sodium bisulfate (solid) or dilute HCl to fix the volatile amine into a non-volatile salt.

  • Absorb: Use vermiculite or sand. Do not use paper towels (fire risk with amines).

Disposal Strategy

Waste Stream: Segregated Organic Bases.

  • Do Not Mix With: Oxidizers (Nitric acid, Peroxides) or Acid Chlorides. Violent reaction will occur.

  • Labeling: "Flammable, Corrosive, Toxic (Amine)."

  • Pre-Treatment: If possible, convert residual free base to the hydrochloride salt before disposal to eliminate vapor pressure hazards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 568971, 2-Phenylazetidine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.